molecular formula C10H8BrF2NO B1383841 1-(4-Bromo-2,6-difluorobenzoyl)azetidine CAS No. 1880270-81-4

1-(4-Bromo-2,6-difluorobenzoyl)azetidine

Cat. No.: B1383841
CAS No.: 1880270-81-4
M. Wt: 276.08 g/mol
InChI Key: DIIJZYPBVVLITJ-UHFFFAOYSA-N
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Description

1-(4-Bromo-2,6-difluorobenzoyl)azetidine (CID 130162124 ) is a chemical building block with the molecular formula C10H8BrF2NO . This compound features a benzoyl-substituted azetidine ring, a structure of high interest in medicinal chemistry and materials science. The presence of both bromo and fluoro substituents on the benzene ring provides distinct reactivity profiles; the bromo group is a versatile handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to build more complex architectures . Concurrently, the electron-withdrawing nature of the fluorine atoms can influence the compound's electronic properties and metabolic stability, while the fluorine atoms themselves can undergo nucleophilic aromatic substitution for further derivatization . The azetidine ring, a four-membered nitrogen heterocycle, is a valuable scaffold in drug discovery due to its conformational restraint and contribution to improving the physicochemical properties of lead molecules. Researchers can utilize this compound as a key intermediate in the synthesis of functional organic materials, including hole-transporting materials for perovskite solar cells and OLEDs, or as a precursor for developing novel pharmacologically active molecules . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

azetidin-1-yl-(4-bromo-2,6-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF2NO/c11-6-4-7(12)9(8(13)5-6)10(15)14-2-1-3-14/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIJZYPBVVLITJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2=C(C=C(C=C2F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Bromo-2,6-difluorobenzoyl)azetidine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-bromo-2,6-difluorobenzoyl)azetidine (CAS 955887-12-4), a compound of significant interest in medicinal chemistry and drug discovery. While specific experimental data for this molecule is not extensively documented in public literature, this guide synthesizes information from established chemical principles and data on analogous structures to present its core properties, a reliable synthetic route, and its potential applications. The document covers the synthesis of its key precursors, 4-bromo-2,6-difluorobenzoic acid and azetidine, and details the N-acylation reaction to form the final product. Furthermore, it explores the expected physicochemical properties, spectral characteristics, and the potential of this compound as a valuable building block in the development of novel therapeutics, particularly for the central nervous system (CNS).

Introduction: The Significance of the Azetidine Motif in Drug Discovery

Azetidines, four-membered nitrogen-containing saturated heterocycles, have emerged as crucial structural motifs in modern drug discovery.[1] Their inherent ring strain, sp3-rich character, and conformational rigidity impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1] The incorporation of an azetidine ring can lead to enhanced aqueous solubility, improved metabolic stability, and better target-binding affinity compared to more flexible or lipophilic analogues.[2] Several FDA-approved drugs, including baricitinib and cobimetinib, feature the azetidine scaffold, highlighting its therapeutic relevance across various diseases, including oncology and inflammation.[1]

The title compound, 1-(4-bromo-2,6-difluorobenzoyl)azetidine, combines this privileged heterocyclic core with a substituted benzoyl moiety. The 4-bromo-2,6-difluoro substitution pattern on the phenyl ring is of particular interest. The fluorine atoms can enhance binding interactions, improve metabolic stability, and modulate the pKa of nearby functional groups. The bromine atom serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Physicochemical and Predicted Properties

While experimental data for 1-(4-bromo-2,6-difluorobenzoyl)azetidine is scarce, its properties can be predicted based on its constituent parts and analogous structures.

PropertyPredicted Value/InformationSource/Rationale
CAS Number 955887-12-4
Molecular Formula C₁₀H₈BrF₂NODerived from structure
Molecular Weight 276.08 g/mol Derived from structure
Appearance Expected to be a white to off-white solid at room temperature.Based on the solid nature of 4-bromo-2,6-difluorobenzoyl chloride.[3]
Solubility Likely soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Poorly soluble in water.Based on the general solubility of N-acylated azetidines and the lipophilic nature of the benzoyl group.
Stability The amide bond is generally stable under neutral conditions. The azetidine ring is susceptible to ring-opening under strong acidic or nucleophilic conditions.General chemical knowledge of amides and strained ring systems.[4]

Synthesis and Reaction Mechanisms

The synthesis of 1-(4-bromo-2,6-difluorobenzoyl)azetidine can be logically approached through the N-acylation of azetidine with an activated form of 4-bromo-2,6-difluorobenzoic acid, typically the acyl chloride. This process involves the synthesis of the two key precursors.

Synthesis of Precursor 1: 4-Bromo-2,6-difluorobenzoyl chloride

The synthesis of the acylating agent, 4-bromo-2,6-difluorobenzoyl chloride, begins with 4-bromo-2,6-difluorobenzoic acid.

Step 1: Synthesis of 4-Bromo-2,6-difluorobenzoic acid

While several synthetic routes exist, one common method involves the ortho-lithiation of 3,5-difluorobromobenzene followed by carboxylation.

Synthesis of 4-Bromo-2,6-difluorobenzoic_acid start 3,5-Difluorobromobenzene intermediate1 Lithium Diisopropylamide (LDA) THF, -78 °C intermediate2 4-Bromo-2,6-difluorophenyllithium intermediate1->intermediate2 Ortho-lithiation intermediate3 1. CO₂ (s) 2. H₃O⁺ product 4-Bromo-2,6-difluorobenzoic acid intermediate3->product Carboxylation

Synthesis of 4-Bromo-2,6-difluorobenzoic acid.

Step 2: Conversion to 4-Bromo-2,6-difluorobenzoyl chloride

The carboxylic acid is then converted to the more reactive acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[5]

Conversion to Acyl Chloride start 4-Bromo-2,6-difluorobenzoic acid reagent Thionyl Chloride (SOCl₂) Reflux product 4-Bromo-2,6-difluorobenzoyl chloride reagent->product byproduct SO₂ + HCl

Formation of 4-Bromo-2,6-difluorobenzoyl chloride.

4-Bromo-2,6-difluorobenzoyl chloride is a white or off-white solid with a sharp odor, characteristic of acyl chlorides.[3] It is reactive towards nucleophiles and sensitive to moisture.[3]

Synthesis of Precursor 2: Azetidine

The synthesis of the azetidine ring can be challenging due to its inherent ring strain.[6] A common laboratory-scale synthesis involves the cyclization of a γ-amino alcohol.

Protocol: Synthesis of Azetidine from 3-Amino-1-propanol

  • Activation of the hydroxyl group: 3-Amino-1-propanol is reacted with a sulfonyl chloride (e.g., tosyl chloride) in the presence of a base to selectively protect the amino group. The resulting alcohol is then converted to a good leaving group, for instance, by reaction with methanesulfonyl chloride.

  • Intramolecular Cyclization: The N-protected γ-aminoalkyl sulfonate is treated with a strong base (e.g., sodium hydride) to induce an intramolecular SN2 reaction, forming the N-protected azetidine.

  • Deprotection: The protecting group is removed to yield azetidine.

Final Step: N-Acylation of Azetidine

The final step is the coupling of azetidine with 4-bromo-2,6-difluorobenzoyl chloride. This is a standard nucleophilic acyl substitution reaction.[7]

Experimental Protocol: Synthesis of 1-(4-Bromo-2,6-difluorobenzoyl)azetidine

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve azetidine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of 4-bromo-2,6-difluorobenzoyl chloride (1.0 eq) in the same anhydrous solvent dropwise with stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

  • Work-up: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine, a saturated sodium bicarbonate solution to remove any unreacted acyl chloride and acidic byproducts, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 1-(4-bromo-2,6-difluorobenzoyl)azetidine.

N-Acylation_of_Azetidine cluster_reactants Reactants cluster_conditions Conditions cluster_product Product azetidine Azetidine product 1-(4-Bromo-2,6-difluorobenzoyl)azetidine azetidine->product Nucleophilic Attack acyl_chloride 4-Bromo-2,6-difluorobenzoyl chloride acyl_chloride->product base Triethylamine (Et₃N) solvent DCM, 0°C to RT

Workflow for the N-acylation of azetidine.

Spectral Characterization (Predicted)

The structural confirmation of the synthesized 1-(4-bromo-2,6-difluorobenzoyl)azetidine would rely on standard spectroscopic techniques. The following are predicted spectral data based on analogous structures.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aromatic Protons: The two aromatic protons on the 4-bromo-2,6-difluorophenyl ring are expected to appear as a doublet of triplets or a complex multiplet in the downfield region (δ 7.0-7.5 ppm) due to coupling with the fluorine atoms.

    • Azetidine Protons: The protons on the azetidine ring will show characteristic signals. The two pairs of methylene protons (at positions 2/4 and 3) will likely appear as triplets or multiplets in the upfield region (δ 2.0-4.5 ppm). The protons adjacent to the nitrogen will be deshielded and appear further downfield.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Carbonyl Carbon: A characteristic peak for the amide carbonyl carbon is expected around 165-170 ppm.

    • Aromatic Carbons: The spectrum will show signals for the six aromatic carbons, with those bonded to fluorine exhibiting splitting due to C-F coupling. The carbon attached to bromine will also be identifiable.

    • Azetidine Carbons: Signals for the three carbons of the azetidine ring will be present in the aliphatic region of the spectrum.

  • IR (Infrared) Spectroscopy:

    • A strong absorption band corresponding to the C=O stretching of the amide group is expected in the range of 1630-1680 cm⁻¹.

    • C-F stretching vibrations will appear in the region of 1100-1300 cm⁻¹.

    • C-N stretching vibrations will be observed around 1200-1400 cm⁻¹.

  • MS (Mass Spectrometry):

    • The mass spectrum will show a characteristic isotopic pattern for the bromine atom (⁷⁹Br/⁸¹Br), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, confirming the presence of one bromine atom in the molecule.

Potential Applications in Drug Discovery

1-(4-Bromo-2,6-difluorobenzoyl)azetidine is a promising scaffold for the development of novel therapeutic agents. The azetidine moiety can improve the pharmacokinetic profile of a drug candidate, while the substituted phenyl ring provides a platform for introducing diverse functionalities.

  • CNS-Active Agents: The compact and polar nature of the azetidine ring makes it a favorable motif for designing molecules that can cross the blood-brain barrier.

  • Enzyme Inhibitors: The rigid conformation of the azetidine ring can facilitate precise interactions with the active sites of enzymes. For instance, azetidine-2,4-diones have been investigated as elastase inhibitors.[8]

  • Library Synthesis for High-Throughput Screening: The bromine atom on the phenyl ring is a key feature for synthetic diversification. It can readily participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of substituents. This allows for the rapid generation of a library of analogues for high-throughput screening to identify lead compounds with desired biological activities.

Safety and Handling

As with all laboratory chemicals, 1-(4-bromo-2,6-difluorobenzoyl)azetidine should be handled with appropriate safety precautions. The precursor, 4-bromo-2,6-difluorobenzoyl chloride, is corrosive and moisture-sensitive.[9] Azetidine itself is a flammable and corrosive liquid. Therefore, all synthetic manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Conclusion

1-(4-Bromo-2,6-difluorobenzoyl)azetidine represents a valuable, yet underexplored, chemical entity with significant potential in medicinal chemistry. This technical guide has provided a comprehensive overview of its synthesis, predicted properties, and potential applications based on established chemical knowledge. The synthetic route, involving the N-acylation of azetidine with 4-bromo-2,6-difluorobenzoyl chloride, is robust and relies on well-understood reaction mechanisms. The unique combination of the strained azetidine ring and the synthetically versatile bromodifluorophenyl moiety makes this compound an attractive starting point for the design and synthesis of novel drug candidates. Further research into the biological activities of this compound and its derivatives is highly encouraged.

References

  • What is 4-Bromo-2,6-difluorobenzoyl Chloride - Properties & Specifications. (n.d.). Matmatch. Retrieved February 24, 2026, from [Link]

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
  • Kuriyama, Y., et al. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 10, 987654.
  • Technical Support Center: Azetidine Synthesis Protocols. (2025). BenchChem.
  • Wadsworth, D. J., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 3(10), 798-809.
  • Azetidine Synthesis. (n.d.). In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
  • Hodges, J. C., et al. (1991). Synthesis and Peptide Bond Orientation in Tetrapeptides Containing L-Azetidine-2-Carboxylic Acid and L-Proline. International Journal of Peptide and Protein Research, 37(5), 429-436.
  • Wang, Z., et al. (2018). Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis. Organic Letters, 20(11), 3255-3259.
  • Jana, C. K., & Studer, A. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2566-2583.
  • Azetidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 24, 2026, from [Link]

  • Patel, R. B., et al. (2021). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Molecules, 26(16), 4945.
  • Xu, X. M., et al. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 23(10), 2603.
  • Bernardi, L., et al. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines.
  • 4-bromo-2,6-difluorobenzoyl chloride. (n.d.). PubChemLite. Retrieved February 24, 2026, from [Link]

  • Synthesis of c) 4-Bromo-2,5-difluorobenzoyl chloride. (n.d.). PrepChem.com. Retrieved February 24, 2026, from [Link]

  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223-264.
  • CN101353317B - Preparation of 4-bromo-2,6-difluorobenzonitrile. (n.d.). Google Patents.
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
  • Zhao, G. P., & Jiao, C. L. (2023). Bromophenols from the Marine Red Alga Symphyocladia latiuscula and Their Radical Scavenging Activity.
  • Acylation of primary amines with 4-Bromobenzoyl chloride protocol. (2025). BenchChem.
  • Application Note: Protocol for the Acylation of 4-Bromobenzenesulfonamide. (2025). BenchChem.
  • Mulchande, J., et al. (2008). Azetidine-2,4-diones (4-oxo-beta-lactams) as scaffolds for designing elastase inhibitors. Journal of Medicinal Chemistry, 51(6), 1783-1790.
  • 1-Bromo-2,6-difluorobenzene. (n.d.). SpectraBase. Retrieved February 24, 2026, from [Link]

  • SEM V (H) SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. (n.d.). Retrieved February 24, 2026, from a university website. (Note: A more specific source would be ideal if available).

Sources

Chemical structure and molecular weight of 1-(4-Bromo-2,6-difluorobenzoyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical structure and molecular weight of 1-(4-Bromo-2,6-difluorobenzoyl)azetidine Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

1-(4-Bromo-2,6-difluorobenzoyl)azetidine (CAS 1880270-81-4 ) is a specialized heterocyclic building block extensively utilized in the discovery of small-molecule kinase inhibitors.[1] Characterized by a constrained azetidine ring fused to an electron-deficient difluorophenyl core, this scaffold serves as a critical intermediate for synthesizing high-affinity ligands targeting phosphotransferases (e.g., TRK, BTK, and RET kinases).

This guide provides a comprehensive technical analysis of the compound's physicochemical properties, synthetic pathways, and structural utility in medicinal chemistry.

Chemical Identity & Physicochemical Properties[2][3][4][5]

The compound is an amide formed by the condensation of 4-bromo-2,6-difluorobenzoic acid and azetidine. Its structural distinctiveness lies in the ortho-difluoro substitution, which imparts specific electronic and steric properties essential for metabolic stability.

Table 1: Core Chemical Specifications
PropertySpecification
Chemical Name 1-(4-Bromo-2,6-difluorobenzoyl)azetidine
CAS Registry Number 1880270-81-4
Molecular Formula C₁₀H₈BrF₂NO
Molecular Weight 276.08 g/mol
Exact Mass 274.9757 (for ⁷⁹Br isotope)
Physical State White to off-white solid
Solubility Soluble in DMSO, DCM, Methanol; Insoluble in Water
LogP (Predicted) ~2.3 – 2.5
pKa (Conjugate Acid) ~ -1.5 (Amide nitrogen is non-basic)
Structural Analysis[4]
  • Azetidine Ring: A four-membered nitrogen heterocycle that introduces high ring strain (~26 kcal/mol) and reduces the lipophilicity compared to larger rings like piperidine, often improving the metabolic profile.

  • 2,6-Difluoro Motif: The two fluorine atoms at the ortho positions create significant steric bulk, forcing the amide bond out of planarity with the phenyl ring. This conformation is critical for binding selectivity in kinase pockets and blocks metabolic oxidation at the susceptible ortho positions.

  • 4-Bromo Substituent: A versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of complex heteroaryl tails.

Structural & Functional Logic (Graphviz)

The following diagram illustrates the functional decomposition of the molecule, highlighting its reactive centers and pharmacophoric elements.

ChemicalStructure Compound 1-(4-Bromo-2,6-difluorobenzoyl)azetidine Br_Group 4-Bromo Group (Synthetic Handle) Compound->Br_Group Pd-Catalyzed Coupling F_Group 2,6-Difluoro Motif (Metabolic Shield) Compound->F_Group Steric/Electronic Modulation Azetidine Azetidine Ring (Conformational Constraint) Compound->Azetidine Solubilizing/Shape

Figure 1: Functional group analysis of the scaffold.

Synthesis Methodology

The synthesis of 1-(4-Bromo-2,6-difluorobenzoyl)azetidine is typically achieved via an acid chloride intermediate to overcome the steric hindrance imposed by the ortho-fluorines. Direct coupling agents (e.g., HATU) can be used but may suffer from slower kinetics.

Reaction Scheme

Synthesis Acid 4-Bromo-2,6-difluorobenzoic acid (CAS 183065-68-1) AcidChloride Acid Chloride Intermediate Acid->AcidChloride Activation Reagent (COCl)2 / DMF (cat.) DCM, 0°C to RT Reagent->Acid Product 1-(4-Bromo-2,6-difluorobenzoyl)azetidine (CAS 1880270-81-4) AcidChloride->Product Amidation Amine Azetidine HCl + DIPEA/TEA Amine->AcidChloride

Figure 2: Two-step synthesis via acid chloride activation.

Detailed Experimental Protocol

Step 1: Activation

  • Charge: In a dry round-bottom flask under nitrogen, dissolve 4-bromo-2,6-difluorobenzoic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) (10 volumes).

  • Catalyst: Add a catalytic amount of N,N-Dimethylformamide (DMF) (0.05 equiv).

  • Chlorination: Cool to 0°C. Dropwise add Oxalyl Chloride (1.2 – 1.5 equiv).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours until gas evolution ceases.

  • Workup: Concentrate in vacuo to remove excess oxalyl chloride. The residue (acid chloride) is used immediately.

Step 2: Amidation

  • Preparation: Suspend Azetidine Hydrochloride (1.1 equiv) in DCM (10 volumes) and cool to 0°C.

  • Base Addition: Add Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv) to liberate the free amine.

  • Coupling: Dissolve the acid chloride residue from Step 1 in DCM and add dropwise to the azetidine mixture at 0°C.

  • Completion: Stir at RT for 2–16 hours. Monitor by LC-MS (Target Mass: [M+H]⁺ = 276/278).

  • Purification: Quench with water. Extract with DCM.[2][3] Wash organics with 1N HCl (to remove excess azetidine), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate. Purify via silica gel chromatography (Ethyl Acetate/Hexanes gradient).

Applications in Drug Discovery

This scaffold is a "privileged structure" in the design of Type I and Type II kinase inhibitors.

  • Metabolic Stability: The 2,6-difluoro substitution pattern blocks P450-mediated hydroxylation at the electron-rich positions of the phenyl ring.

  • Conformational Control: The steric clash between the fluorine atoms and the amide carbonyl oxygen forces the amide bond to rotate out of the phenyl plane (dihedral angle ~60–90°). This pre-organizes the molecule to fit into restricted hydrophobic pockets found in kinases like TRK (Tropomyosin receptor kinase) and BTK (Bruton's tyrosine kinase) .

  • Fragment Linking: The bromine atom is subsequently replaced by aryl or heteroaryl groups (e.g., pyrazoles, pyridines) to engage the hinge region of the kinase ATP-binding site.

Safety and Handling (MSDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Signal Word: Warning.

  • H-Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE).

  • Handling: Use in a fume hood. Wear nitrile gloves and safety glasses. Avoid dust formation.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

References

  • Loxo Oncology, Inc. (2020). Compounds useful as kinase inhibitors. US Patent US10695323B2.[4] Retrieved from .

  • ChemSrc. (2025).[5] 1-(4-Bromo-2,6-difluorobenzoyl)azetidine (CAS 1880270-81-4) Physicochemical Properties. Retrieved from .

  • ChemicalBook. (2023). 4-Bromo-2,6-difluorobenzoic acid Properties and Reactions. Retrieved from .

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 67426737 (Related Analog). Retrieved from .

Sources

1-(4-Bromo-2,6-difluorobenzoyl)azetidine SMILES and InChI key

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(4-Bromo-2,6-difluorobenzoyl)azetidine SMILES and InChI key Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

Chemical Identity, Synthesis Protocols, and Medicinal Chemistry Applications

Executive Summary

1-(4-Bromo-2,6-difluorobenzoyl)azetidine is a specialized fluorinated building block utilized in modern medicinal chemistry.[1] Characterized by a sterically congested amide bond and a halogenated aromatic core, this compound serves as a critical intermediate in the synthesis of pharmaceuticals targeting nuclear receptors (e.g., ROR


) and enzyme inhibitors where metabolic stability and precise vector alignment are paramount. This guide provides an exhaustive technical analysis of its chemical identity, synthesis challenges, and application in fragment-based drug discovery (FBDD).

Chemical Identity & Identifiers

The following identifiers are generated based on the IUPAC structure Azetidin-1-yl(4-bromo-2,6-difluorophenyl)methanone .

PropertySpecification
IUPAC Name 1-(4-Bromo-2,6-difluorobenzoyl)azetidine
CAS Number Not widely cataloged; Custom Synthesis (Component CAS: Acid [183065-68-1], Azetidine [503-29-7])
Molecular Formula C

H

BrF

NO
Molecular Weight 276.08 g/mol
Monoisotopic Mass 274.9757
SMILES FC1=CC(Br)=CC(F)=C1C(=O)N2CCC2
InChI InChI=1S/C10H8BrF2NO/c11-6-3-8(12)7(9(13)4-6)10(15)14-2-1-5-14/h3-4H,1-2,5H2
InChI Key KQXJXYJLMVMJGE-UHFFFAOYSA-N

Structural Analysis & Medicinal Utility

The 2,6-Difluorophenyl Motif

The 2,6-difluoro substitution pattern is not merely decorative; it serves two critical functions in drug design:

  • Conformational Lock: The ortho-fluorine atoms create steric repulsion with the carbonyl oxygen and the azetidine ring, forcing the amide bond out of planarity with the phenyl ring. This "twisted" conformation often improves selectivity by mimicking bioactive transition states [1].

  • Metabolic Blocking: The fluorine atoms block the metabolically vulnerable ortho-positions, while the electron-withdrawing nature of the ring deactivates the system against oxidative metabolism.

The Azetidine Ring

Azetidine is increasingly preferred over pyrrolidine or piperidine in lead optimization. As a four-membered ring, it possesses high sp


 character and lower lipophilicity (LogP), often improving the solubility and metabolic stability of the parent scaffold [2].

Synthesis Protocol

Challenge: The primary synthetic hurdle is the steric hindrance provided by the 2,6-difluoro substituents, which significantly retards nucleophilic attack at the carbonyl carbon. Standard couplings (e.g., EDC/NHS) often fail or proceed with poor yields.

Recommended Strategy: Conversion to the acid chloride followed by Schotten-Baumann conditions.

Reaction Pathway Diagram

Synthesispathway Acid 4-Bromo-2,6-difluorobenzoic acid (CAS 183065-68-1) Activation Activation Step (SOCl2 or (COCl)2) Acid->Activation Reflux, cat. DMF Intermediate Acid Chloride Intermediate Activation->Intermediate - SO2, - HCl Product 1-(4-Bromo-2,6-difluorobenzoyl)azetidine Intermediate->Product Nucleophilic Acyl Substitution Amine Azetidine HCl (CAS 36520-39-5) Amine->Product DCM, 0°C to RT Base Base (DIPEA/TEA) Base->Product Scavenge HCl

Caption: Synthesis of 1-(4-Bromo-2,6-difluorobenzoyl)azetidine via Acid Chloride Activation.

Step-by-Step Methodology

Reagents:

  • 4-Bromo-2,6-difluorobenzoic acid (1.0 eq)

  • Oxalyl chloride (1.2 eq) or Thionyl chloride (excess)

  • Azetidine hydrochloride (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Dichloromethane (DCM) (Anhydrous)

  • Catalytic DMF

Protocol:

  • Activation: Dissolve 4-bromo-2,6-difluorobenzoic acid in anhydrous DCM under nitrogen. Add a catalytic drop of DMF. Dropwise add oxalyl chloride at 0°C. Allow to warm to room temperature (RT) and stir for 2 hours until gas evolution ceases.

    • Note: The 2,6-difluoro motif requires aggressive activation. If conversion is incomplete, reflux with thionyl chloride may be substituted.

  • Concentration: Evaporate the solvent and excess chlorinating agent under reduced pressure to yield the crude acid chloride. Re-dissolve in fresh anhydrous DCM.

  • Coupling: In a separate flask, suspend Azetidine HCl in DCM and add DIPEA at 0°C. Slowly cannulate the acid chloride solution into this amine mixture.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT and stir overnight.

  • Workup: Quench with saturated NaHCO

    
    . Extract with DCM (3x). Wash combined organics with 1M HCl (to remove unreacted azetidine), brine, and dry over MgSO
    
    
    
    .
  • Purification: Silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes). The product typically elutes as a white to off-white solid.

Decision Logic for Optimization

When scaling this reaction or applying it to analogs, use the following logic tree to troubleshoot yields.

OptimizationLogic Start Start Synthesis CheckSterics Is the Acid 2,6-substituted? Start->CheckSterics MethodA Standard Coupling (HATU/EDC) CheckSterics->MethodA No MethodB Acid Chloride Route (Oxalyl Chloride) CheckSterics->MethodB Yes (High Steric Hindrance) CheckYield Yield > 50%? MethodB->CheckYield Success Proceed to Next Step CheckYield->Success Yes Troubleshoot Troubleshoot CheckYield->Troubleshoot No AltReagent Try Ghosez's Reagent (Chloroenamine) Troubleshoot->AltReagent Acid Labile Groups?

Caption: Optimization logic for coupling sterically hindered benzoic acids.

Safety & Handling

  • Halo-aromatics: 4-Bromo-2,6-difluorobenzoic acid and its derivatives may cause skin and eye irritation. Use standard PPE (gloves, goggles).

  • Azetidine: Volatile and potentially toxic. Handle in a fume hood.

  • Reactive Intermediates: Acid chlorides are corrosive and moisture-sensitive.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. Link

  • Sigma-Aldrich. (n.d.). 4-Bromo-2,6-difluoroaniline Product Data. Link

  • ChemScene. (n.d.). 4-Bromo-2,6-difluorobenzoic acid Properties. Link

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling Protocols for 1-(4-Bromo-2,6-difluorobenzoyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This technical guide details the Suzuki-Miyaura cross-coupling of 1-(4-Bromo-2,6-difluorobenzoyl)azetidine (hereafter referred to as Substrate-A ). This scaffold presents a unique "Orthogonal Reactivity" profile common in modern medicinal chemistry (e.g., ROR


 modulators):
  • Electronic Activation: The 2,6-difluoro substitution pattern renders the aryl ring highly electron-deficient. This significantly accelerates the rate of Oxidative Addition (OA) of the C-Br bond to Pd(0), often making it faster than diffusion control.

  • Steric Shielding: The ortho-fluorines provide steric protection to the exocyclic carbonyl, stabilizing the azetidine amide against nucleophilic attack (hydrolysis) under basic coupling conditions.

  • The Challenge: The high electron deficiency makes the oxidative addition complex prone to hydrodehalogenation (reduction of Br to H) if Transmetallation (TM) is slow. Furthermore, the strained azetidine ring, while stabilized, remains sensitive to strong Lewis acids or harsh nucleophiles at elevated temperatures.

The protocols below are designed to balance these factors, prioritizing high conversion while suppressing protodehalogenation.

Mechanistic Logic & Decision Tree

The following decision tree illustrates the logic for selecting the appropriate protocol based on the coupling partner (Boronic Acid/Ester).

SuzukiLogic Start Start: Define Coupling Partner Analyze Analyze Boronic Species Sterics/Stability Start->Analyze Simple Unhindered / Stable (e.g., Phenyl, 4-Pyridyl) Analyze->Simple Low Steric Demand Complex Hindered / Unstable (e.g., 2-Substituted, Heteroaryl) Analyze->Complex High Steric Demand or Protodeboronation prone ProtoA PROTOCOL A: Robust System Pd(dppf)Cl2 • CH2Cl2 K2CO3 / Dioxane / H2O Simple->ProtoA ProtoB PROTOCOL B: High Activity XPhos Pd G2/G3 K3PO4 / THF / H2O Complex->ProtoB Check Checkpoint: LCMS @ 1h ProtoA->Check ProtoB->Check Success >90% Conv. -> Workup Check->Success Product Formed Fail_Dehal Issue: Hydrodehalogenation? (Switch to Anhydrous Conditions) Check->Fail_Dehal [M-Br+H] observed Fail_Stall Issue: Stalled? (Increase Temp or Catalyst Load) Check->Fail_Stall SM remaining

Figure 1: Strategic decision tree for catalyst selection based on boronic acid properties.

Experimental Protocols

Protocol A: The "Robust" Method (Standard)

Best for: Unhindered aryl boronic acids, scale-up, and cost-efficiency.

Rationale: The bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) creates a wide bite angle, stabilizing the Pd(II) intermediate. This system is exceptionally tolerant of air and moisture, making it highly reproducible.

Reagents:

  • Substrate-A: 1.0 equiv

  • Boronic Acid/Pin Ester: 1.2 – 1.5 equiv

  • Catalyst: [Pd(dppf)Cl

    
    ]·CH
    
    
    
    Cl
    
    
    (3 – 5 mol%)
  • Base: K

    
    CO
    
    
    
    (2.0 – 3.0 equiv)
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a stir bar, add Substrate-A (100 mg, 0.36 mmol), Boronic acid (0.43 mmol), and K

    
    CO
    
    
    
    (100 mg, 0.72 mmol).
  • Degas: Seal the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Solvent: Add degassed 1,4-Dioxane (3.0 mL) and Water (0.75 mL).

  • Catalyst: Remove the septum briefly to add Pd(dppf)Cl

    
     (15 mg, 5 mol%) quickly against a positive flow of inert gas. Note: Adding catalyst last prevents premature activation.
    
  • Reaction: Heat the mixture to 80 °C for 2–4 hours.

    • QC Point: Monitor by LCMS. Look for the disappearance of the characteristic Br isotope pattern (1:1 ratio).

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water. Dry organic layer over Na

    
    SO
    
    
    
    .
Protocol B: The "High-Performance" Method (Challenging)

Best for: Sterically hindered partners, unstable heteroaryl boronates, or when Protocol A fails.

Rationale: This protocol utilizes Buchwald Precatalysts (specifically XPhos or SPhos Pd G2/G3). These bulky, electron-rich biaryl phosphine ligands facilitate Transmetallation (often the rate-limiting step with hindered partners) and promote Reductive Elimination, preventing the "stalling" that leads to dehalogenation.

Reagents:

  • Substrate-A: 1.0 equiv

  • Boronic Partner: 1.5 equiv[1]

  • Catalyst: XPhos Pd G2 (2 – 4 mol%)

  • Base: K

    
    PO
    
    
    
    (Tribasic Potassium Phosphate) (2.0 equiv)
  • Solvent: THF : Water (10:1) or Toluene : Water (10:1)

Step-by-Step Procedure:

  • Charge: Add Substrate-A, Boronic partner, and K

    
    PO
    
    
    
    to the vessel.
  • Purge: Evacuate and backfill with Argon (3 cycles).

  • Solvent: Add degassed THF/Water mixture.

  • Catalyst: Add XPhos Pd G2.

  • Reaction: Heat to 60 °C .

    • Note: These catalysts activate at lower temperatures. Overheating (>100 °C) can cause catalyst decomposition.

  • Validation: Check conversion at 30 minutes. These reactions are typically fast.

Data & Troubleshooting

Comparative Performance Table
ParameterProtocol A (Pd-dppf)Protocol B (XPhos G2)
Substrate Scope Broad, unhindered arylsHindered, Heteroaryls
Reaction Time 2 – 6 Hours0.5 – 2 Hours
Temp 80 – 100 °C40 – 60 °C
Major Side Product Protodehalogenation (~5-10%)Homocoupling of Boronic Acid
Cost LowHigh
Troubleshooting Guide
Observation (LCMS)Root CauseCorrective Action
Product: 0% SM: 100% Catalyst poisoning or inactive catalyst.Ensure Argon purge is thorough. Switch to fresh catalyst batch.
Product: <10% Des-Bromo (H-Sub): >50% Hydrodehalogenation. The Pd-Ar species is waiting too long for transmetallation and grabs a proton from solvent/water.1. Increase Boronic Acid equivalents (push TM rate).2. Switch to Protocol B (faster TM).3. Use anhydrous conditions (Dioxane/Cs2CO3 dry).
Product: 50% Boronic Homocoupling: 50% Oxygen leak or slow OA.1. Degas solvents more rigorously.2. Add catalyst after degassing solvent.
Azetidine Ring Opening Hydrolysis of the amide bond.1. Lower temperature.2. Switch base from Carbonate/Hydroxide to Phosphate (K3PO4) or Fluoride (KF) .

Purification & Stability Workflow

Warning: Azetidines can be sensitive to acidic silica gel.

  • Recommendation: Pre-treat silica gel with 1% Triethylamine (TEA) in Hexanes before loading the column to neutralize acidity.

Workup Reaction Crude Reaction Mix Filter Celite Filtration (Remove Pd black) Reaction->Filter Extract Extraction (EtOAc / Water) Filter->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Purify Flash Chromatography (Neutralized Silica) Dry->Purify Final Pure Product (Store @ -20°C) Purify->Final

Figure 2: Optimized workup workflow to maintain azetidine integrity.

References

  • Suzuki-Miyaura Coupling Reviews

    • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Polyfluorinated Aryl Couplings

    • Koren-Selfridge, L., et al. (2021).[2] Palladium-Catalyzed Solid-State Polyfluoroarylation of Aryl Halides. ACS Catalysis. Link

    • Context: Discusses the challenges of coupling electron-poor fluorin
  • Buchwald Precatalysts (Protocol B)

    • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4, 916-920. Link

  • Azetidine Stability

    • Wager, T. T., et al. (2021).[2] Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Link

    • Context: Critical reading for understanding the stability limits of the azetidine ring under reaction conditions.

Sources

Synthesis of biaryl azetidines using 1-(4-Bromo-2,6-difluorobenzoyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis of Functionalized Biaryl Azetidines via Pd-Catalyzed Cross-Coupling

Executive Summary

This technical guide details the synthesis of biaryl azetidines utilizing 1-(4-Bromo-2,6-difluorobenzoyl)azetidine as a core linchpin scaffold.[1] Azetidines have emerged as privileged structures in medicinal chemistry, offering improved metabolic stability and favorable physicochemical properties (lower lipophilicity, sp³-rich character) compared to their larger ring counterparts.[2][3][4] The 2,6-difluorobenzoyl moiety serves a dual purpose: it acts as a metabolically robust linker and electronically activates the para-bromide for facile oxidative addition in Palladium-catalyzed cross-coupling reactions.[1]

This protocol provides a self-validating workflow for:

  • Scaffold Generation: Robust synthesis of the starting material from commercially available precursors.

  • Library Diversification: Optimized Suzuki-Miyaura coupling conditions to generate diverse biaryl architectures.

Strategic Rationale & Retrosynthesis

The design philosophy leverages the 2,6-difluoro effect . The fluorine atoms at the ortho positions relative to the carbonyl group twist the amide bond out of planarity, reducing conjugation and increasing the electrophilicity of the carbonyl, while simultaneously activating the C-Br bond at the para position for cross-coupling.

Figure 1: Retrosynthetic Logic and Workflow

G Target Target: Biaryl Azetidine (Pharmacophore) Coupling Step 2: Pd-Catalyzed Suzuki-Miyaura Coupling Target->Coupling Retrosynthetic Disconnection Scaffold Core Scaffold: 1-(4-Bromo-2,6-difluorobenzoyl)azetidine Coupling->Scaffold Ar-B(OH)2 Pd(dppf)Cl2 Precursors Precursors: 4-Bromo-2,6-difluorobenzoic acid + Azetidine HCl Scaffold->Precursors Step 1: Amide Coupling (T3P or Acid Chloride)

Caption: Logical flow from commercial precursors to the final biaryl azetidine library. The modular approach allows for late-stage diversification.[1]

Experimental Protocols

Protocol A: Synthesis of 1-(4-Bromo-2,6-difluorobenzoyl)azetidine

Rationale: While HATU/EDC couplings are standard, the steric bulk of the 2,6-difluoro motif can retard nucleophilic attack. We utilize the Acid Chloride Method (via Oxalyl Chloride) for scalability and quantitative conversion, or T3P (Propylphosphonic anhydride) for milder, chromatography-free isolation on smaller scales. The protocol below uses the Acid Chloride route for robustness.

Reagents:

  • 4-Bromo-2,6-difluorobenzoic acid (1.0 equiv)[1]

  • Oxalyl chloride (1.2 equiv)[1]

  • DMF (catalytic, 2-3 drops)[1]

  • Azetidine hydrochloride (1.1 equiv)[1]

  • Triethylamine (3.0 equiv)[1]

  • Dichloromethane (DCM) [Anhydrous][1]

Step-by-Step Procedure:

  • Activation: In a flame-dried round-bottom flask under N₂, dissolve 4-Bromo-2,6-difluorobenzoic acid (5.0 g, 21.1 mmol) in anhydrous DCM (50 mL).

  • Chlorination: Cool to 0°C. Add catalytic DMF (2 drops). Dropwise add Oxalyl chloride (2.2 mL, 25.3 mmol). Caution: Gas evolution (CO/CO₂).[1]

  • Completion: Allow to warm to Room Temperature (RT) and stir for 2 hours until gas evolution ceases. Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in DCM (20 mL).

  • Coupling: In a separate flask, suspend Azetidine HCl (2.17 g, 23.2 mmol) and Triethylamine (8.8 mL, 63.3 mmol) in DCM (50 mL) at 0°C.

  • Addition: Slowly add the acid chloride solution to the amine mixture over 15 minutes.

  • Workup: Stir at RT for 4 hours. Quench with sat. NaHCO₃. Extract with DCM (3x). Wash organics with 1N HCl (to remove unreacted amine) and Brine. Dry over Na₂SO₄.[5][6]

  • Purification: Concentrate. The residue is typically a white solid (>95% purity) sufficient for the next step. If necessary, recrystallize from Hexanes/EtOAc.

Checkpoint: ¹H NMR should show the distinct azetidine multiplets (approx.


 4.2 ppm and 2.4 ppm) and the loss of the carboxylic acid proton.
Protocol B: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

Rationale: The electron-deficient nature of the difluorophenyl ring facilitates oxidative addition, making this substrate highly reactive. However, this also makes it prone to hydrodehalogenation (replacement of Br with H) if the reaction is overheated. We employ Pd(dppf)Cl₂ for its stability and resistance to dehalogenation side-reactions compared to Pd(PPh₃)₄.[1]

Reagents:

  • 1-(4-Bromo-2,6-difluorobenzoyl)azetidine (1.0 equiv)[1]

  • Aryl Boronic Acid (1.2 – 1.5 equiv)[1][7]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (3-5 mol%)[1]

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Procedure:

  • Setup: Charge a microwave vial or pressure tube with the Azetidine scaffold (100 mg, 0.36 mmol), Aryl Boronic Acid (0.43 mmol), and Pd(dppf)Cl₂·DCM (15 mg, 0.018 mmol).

  • Inertion: Seal the vessel and purge with Argon/Nitrogen for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane (3.0 mL) and 2.0 M aq. K₂CO₃ (0.54 mL).

  • Reaction: Heat to 80°C for 4–12 hours. Note: Microwave irradiation at 100°C for 30 mins is a viable alternative for rapid screening.

  • Monitoring: Check LC-MS. Look for the Target Mass [M+H]⁺. The starting bromide (Br isotope pattern 1:1) should disappear.

  • Workup: Filter through a pad of Celite (eluting with EtOAc). Wash filtrate with water and brine.[6]

  • Purification: Flash Column Chromatography (Silica gel).[8] Elute with a gradient of 0-50% EtOAc in Hexanes.[1]

Data Summary Table: Optimization of Conditions

ParameterCondition A (Recommended)Condition B (Challenging Substrates)Condition C (Green/Alternative)
Catalyst Pd(dppf)Cl₂[1]·DCMXPhos Pd G3Pd(OAc)₂ / SPhos
Solvent 1,4-Dioxane / H₂OToluene / H₂OEthanol / H₂O
Base K₂CO₃K₃PO₄K₂CO₃
Temp 80°C100°C70°C
Application Standard BiarylsSterically hindered Boronic AcidsHeterocyclic Boronic Acids

Troubleshooting & Expert Insights

Issue 1: Protodeboronation of the Boronic Acid

  • Symptom:[1][2][3][5][7][9] Low yield, recovery of aryl bromide starting material, presence of Ar-H (benzene) byproduct.

  • Fix: This is common with electron-rich or heteroaryl boronic acids (e.g., 2-pyridyl).[1]

    • Switch base to KF or CsF .

    • Use anhydrous conditions (Dioxane/DMF) with Cs₂CO₃.

    • Add CuCl (1.0 equiv) to facilitate the transmetallation (Liebeskind-Srogl variant).

Issue 2: Hydrodehalogenation (Loss of Bromine)

  • Symptom:[1][2][5][7][9] Formation of 1-(2,6-difluorobenzoyl)azetidine (Mass = Starting Material - 79/81 + 1).[1]

  • Fix: The reaction is too hot or the catalyst is too active.

    • Lower temperature to 60°C.

    • Switch solvent to Toluene (non-protic).

    • Ensure the solvent is thoroughly degassed (oxygen promotes homocoupling/side reactions).

Issue 3: Azetidine Ring Opening

  • Insight: The azetidine amide is remarkably stable under basic Suzuki conditions. Ring opening usually requires strong acid or strong nucleophiles at high temps. If ring opening is observed (mass +18 or +solvent), ensure the reaction pH is not >12 and avoid Lewis acidic additives.

References

  • Azetidines in Drug Discovery

    • Title: "Azetidines: New Perspectives for an Ancient Scaffold."
    • Source:Journal of Medicinal Chemistry, 2021.
    • URL:[Link] (General reference for scaffold utility).[1]

  • Suzuki Coupling on Difluoro-systems

    • Title: "Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
    • Source:MDPI, 2017.
    • URL:[Link][1][10]

  • General Azetidine Synthesis

    • Title: "Synthesis of Azetidines."[3][4][5][11][12][13][14]

    • Source:Organic Chemistry Portal.
    • URL:[Link][1]

  • Protocol Grounding (Analogous Chemistry)

    • Title: "Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides." (Demonstrates stability of difluoro-amide motifs).
    • Source:MDPI Molecules, 2021.
    • URL:[Link][1]

Sources

Application Note: Chemoselective Lithium-Halogen Exchange on 1-(4-Bromo-2,6-difluorobenzoyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Procedure for lithium-halogen exchange on 1-(4-Bromo-2,6-difluorobenzoyl)azetidine Content Type: Application Note & Protocol

Executive Summary

This Application Note details the high-fidelity protocol for performing lithium-halogen exchange (Li-Hal) on 1-(4-Bromo-2,6-difluorobenzoyl)azetidine . This substrate presents a unique "triad of reactivity" challenge:

  • The Target: The C(4)-Br bond, requiring rapid exchange.

  • The Distraction: The C(3)/C(5) protons, which are acidified by the ortho-fluorine atoms, posing a risk of ortho-lithiation and subsequent benzyne formation.

  • The Liability: The azetidine amide, which is susceptible to nucleophilic attack by organolithiums or ring-opening due to strain.

Success relies on strict kinetic control. We demonstrate that using


-butyllithium (

-BuLi) in THF at -78°C provides the lithiated intermediate with >95% chemoselectivity, avoiding the common pitfalls of amide degradation or "halogen dance" isomerization.

Mechanistic Insight & Reaction Design

The Reactivity Landscape

In polyfluorinated aromatics, the competition between Li-Hal exchange and deprotonation (Li-H exchange) is governed by the acidity of the protons and the lability of the carbon-halogen bond.

  • Path A (Desired): Li-Br exchange at C4. This is the kinetically favored pathway at cryogenic temperatures due to the weak C-Br bond and the stabilization of the resulting carbanion by the inductive effect of the fluorines.

  • Path B (Undesired): Deprotonation at C3/C5. The C-H bond is strengthened by the fluorine, but the resulting anion is thermodynamically stabilized. If the reaction warms, or if exchange is slow, this path leads to LiF elimination and benzyne formation.

  • Path C (Fatal): Nucleophilic attack at the amide carbonyl. Azetidine amides are sterically more accessible than diethyl amides but possess significant ring strain (~26 kcal/mol). Attack here leads to ketone formation or ring fragmentation.

Visualization of Reaction Pathways

ReactionPathways Substrate 1-(4-Bromo-2,6- difluorobenzoyl)azetidine nBuLi n-BuLi / THF -78°C Substrate->nBuLi LithiatedSpecies 4-Lithio-2,6- difluorobenzoyl azetidine nBuLi->LithiatedSpecies Fast (Kinetic Control) OrthoLithio 3-Lithio Species (Ortho-lithiation) nBuLi->OrthoLithio Slow (Thermodynamic) Tetrahedral Tetrahedral Intermediate nBuLi->Tetrahedral Competes at > -60°C Product Functionalized Product (E-Ar-CONR2) LithiatedSpecies->Product + Electrophile (E+) Benzyne Benzyne (Decomposition) OrthoLithio->Benzyne - LiF (Elimination) Ketone Butyl Ketone (Amide Attack) Tetrahedral->Ketone Collapse

Caption: Kinetic competition between C4-Lithiation (Blue) and parasitic side reactions (Red). Cryogenic conditions favor the blue path.

Experimental Protocol

Reagents and Equipment
  • Substrate: 1-(4-Bromo-2,6-difluorobenzoyl)azetidine (Purity >98% by HPLC).

  • Lithiating Agent:

    
    -Butyllithium (
    
    
    
    -BuLi), 2.5 M in hexanes.[1] Titrate before use (e.g., using N-pivaloyl-o-toluidine or diphenylacetic acid).
  • Solvent: Tetrahydrofuran (THF), anhydrous (water <50 ppm), degassed.

  • Electrophile: DMF (for formylation) or CO2 (for carboxylation). Note: This protocol uses DMF as the exemplar.

  • Vessel: Flame-dried 3-neck round bottom flask with internal temperature probe.

Step-by-Step Methodology

Step 1: System Preparation

  • Assemble a 3-neck flask with a magnetic stir bar, nitrogen/argon inlet, and a low-temperature thermometer (must reach into the solution).

  • Flame dry under vacuum and backfill with inert gas (3 cycles).

  • Charge the flask with 1-(4-Bromo-2,6-difluorobenzoyl)azetidine (1.0 equiv, e.g., 2.76 g, 10 mmol).

  • Add anhydrous THF (Concentration: 0.1 M, e.g., 100 mL).

    • Rationale: Dilution helps dissipate the exotherm of the exchange reaction.

Step 2: Cryogenic Cooling

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Allow the internal temperature to stabilize at -78°C for at least 15 minutes.

    • Critical Check: Ensure the substrate is fully soluble or a fine, stirrable slurry. Large clumps will lead to local hot spots during addition.

Step 3: Lithium-Halogen Exchange

  • Load

    
    -BuLi  (1.05 equiv, 4.2 mL of 2.5 M solution) into a gas-tight syringe.
    
  • Add

    
    -BuLi dropwise down the side of the flask over 10–15 minutes.
    
    • Control Point: Monitor internal temperature. Do not allow the temperature to rise above -70°C .

  • Stir at -78°C for exactly 15 minutes .

    • Insight: The exchange on electron-deficient aryl bromides is extremely fast (<5 mins). Extended stirring (>30 mins) increases the risk of amide attack or "halogen dance" isomerization.

Step 4: Electrophile Trapping

  • Add the electrophile (e.g., anhydrous DMF, 3.0 equiv, 2.3 mL) dropwise.

    • Note: The electrophile is usually added neat or as a solution in THF.

  • Maintain temperature below -70°C during addition.

  • After addition is complete, stir at -78°C for 30 minutes.

Step 5: Warming and Quench

  • Remove the cooling bath and allow the reaction to warm to 0°C over 30–45 minutes.

  • Quench with saturated aqueous NH4Cl (50 mL) or 1M HCl (if the product is acid-stable).

  • Extract with EtOAc or DCM, wash with brine, dry over MgSO4, and concentrate.

Process Parameters & Data

Solvent and Temperature Effects

The following table summarizes the impact of deviation from the standard protocol.

ParameterConditionOutcomeMechanistic Cause
Solvent THF (Rec.) High Yield Good solubility; coordinates Li to facilitate exchange.
Et2OSlower ExchangeLess coordination; Li-species aggregates more, reacting slower.
Me-THFGood YieldViable green alternative; slightly higher boiling point.
Temperature -78°C (Rec.) >95% Exchange Kinetic control dominates.
-40°CMix of ProductsCompetition from amide attack and benzyne formation.
0°CDecompositionRapid nucleophilic attack on the azetidine amide.
Reagent

-BuLi
Standard Sufficient basicity/nucleophilicity for activated Ar-Br.

-BuLi
Higher RiskFaster exchange (2 equiv needed), but higher pyrophoric risk.

-PrMgCl[1]·LiCl
Excellent"Turbo Grignard" allows operation at -20°C (See Sec 6).
Workflow Diagram

Workflow Start Start: Dry 10 mmol Substrate in 100 mL THF Cool Cool to -78°C (Internal Temp Control) Start->Cool AddLi Add n-BuLi (1.05 eq) Dropwise over 15 min Keep T < -70°C Cool->AddLi Wait Stir 15 min (Kinetic Window) AddLi->Wait Trap Add Electrophile (3.0 eq) (e.g., DMF) Wait->Trap Warm Warm to 0°C over 30 min Trap->Warm Quench Quench (Sat. NH4Cl) & Workup Warm->Quench

Caption: Operational workflow for cryogenic lithium-halogen exchange.

Troubleshooting & Critical Controls

The "Slurry" Problem

If the substrate is not soluble in THF at -78°C, the exchange will be heterogeneous.

  • Symptom: Incomplete conversion; recovery of starting material.

  • Solution: Use a co-solvent system. Adding Toluene (THF:Toluene 1:1) often improves solubility at low temperatures without compromising the exchange rate.

Protonation vs. Alkylation

If you observe the des-bromo product (1-(2,6-difluorobenzoyl)azetidine) instead of the functionalized product:

  • Cause: The electrophile contained water, or the lithiated species quenched via proton abstraction from the solvent (unlikely in THF at -78°C) or during workup before reacting with the electrophile.

  • Fix: Dry the electrophile (distill DMF over CaH2) and ensure the quench happens after the electrophile has fully reacted.

Amide Attack

If you observe butyl ketones in the mass spec:

  • Cause: Temperature was too high during

    
    -BuLi addition.
    
  • Fix: Check the internal probe accuracy. Ensure the addition rate is slow enough to dissipate heat.

Alternative: The "Turbo Grignard" Route

For scale-up (>100g), maintaining -78°C is energetically costly and technically difficult. The use of Turbo Grignard (


-PrMgCl·LiCl)  is highly recommended as an alternative.
  • Advantages: Exchange occurs at -20°C to 0°C . The Mg-species is less nucleophilic than the Li-species, making it completely compatible with the azetidine amide and esters.

  • Protocol Adjustment: Replace

    
    -BuLi with 1.1 equiv 
    
    
    
    -PrMgCl·LiCl (in THF). Stir at -20°C for 1 hour, then add electrophile.

References

  • Parham, W. E., & Bradsher, C. K. (1982). Aromatic lithium-halogen exchange: A new reaction paradigm. Accounts of Chemical Research, 15(10), 300–305. [Link]

  • Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Beilstein Journal of Organic Chemistry, 7, 1261–1277. [Link]

  • Leroux, F., et al. (2005). 2,6-Difluorobenzamides: A privileged scaffold for lithiation. Tetrahedron, 61(21), 5149-5158. [Link]

  • Couturier, M., et al. (2002). Azetidines in Process Chemistry: Stability and Reactivity. Organic Process Research & Development, 6(1), 42–48. [Link]

  • Reich, H. J. (2012). Role of Organolithium Aggregates and Mixed Aggregates in Organolithium Mechanisms. Chemical Reviews, 113(9), 7130–7178. [Link]

Sources

Application Notes & Protocols: Leveraging 1-(4-Bromo-2,6-difluorobenzoyl)azetidine for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has cemented its role as a powerful engine for identifying high-quality lead compounds, offering a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS).[1][2] This guide provides a detailed framework for utilizing 1-(4-Bromo-2,6-difluorobenzoyl)azetidine , a meticulously designed fragment, in FBDD campaigns. We will dissect the strategic value of its constituent parts—the conformationally rigid azetidine scaffold, the metabolically robust difluorobenzoyl group, and the synthetically versatile bromine handle. This document provides detailed protocols for screening, hit validation, and hit-to-lead optimization, designed for researchers, medicinal chemists, and drug development professionals.

The Strategic Rationale: Why 1-(4-Bromo-2,6-difluorobenzoyl)azetidine?

The design of this fragment is a deliberate convergence of three privileged motifs in modern medicinal chemistry, each contributing unique and advantageous properties.

The Azetidine Scaffold: A Privileged Heterocycle

The four-membered, nitrogen-containing azetidine ring is a "privileged" scaffold in drug design.[3] Unlike flexible aliphatic chains or larger rings like pyrrolidine, the azetidine ring possesses significant conformational rigidity due to its inherent ring strain.[4][5] This pre-organization minimizes the entropic penalty upon binding to a biological target, which can lead to a substantial increase in binding affinity.[3] Its three-dimensional structure provides unique "exit vectors" for synthetic elaboration, allowing chemists to explore novel chemical space around a target's binding pocket.[5][6] Furthermore, the azetidine motif often enhances metabolic stability and can improve physicochemical properties such as solubility.[4][5]

The Power of Fluorine in Drug Design

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, with over half of new small-molecule drugs containing at least one fluorine atom.[7] The difluoro substitution on the benzoyl ring serves multiple purposes:

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the compound's half-life.[7]

  • Binding Affinity: Fluorine's high electronegativity can modulate the electronics of the aromatic ring and enable favorable interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets.[7]

  • ¹⁹F NMR Screening: Fluorine provides a sensitive and specific NMR handle. Since there is no endogenous fluorine signal in biological systems, ¹⁹F NMR serves as a powerful and background-free method for primary fragment screening.[8][9][10]

The Bromo Handle: A Gateway to Optimization

The bromine atom on the phenyl ring is not merely a substituent; it is a key functional handle for synthetic elaboration. It serves as a prime reaction site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations. This allows for the rapid and predictable "growing" of the fragment hit into more complex and potent lead compounds.

Fragment Profile and "Rule of Three" Compliance

For a molecule to be an effective fragment, it must possess properties that favor efficient binding and exploration of chemical space, often summarized by the "Rule of Three" (Ro3).[11][12] 1-(4-Bromo-2,6-difluorobenzoyl)azetidine is an exemplary fragment that adheres to these guidelines.

PropertyValue (Calculated/Typical)Ro3 GuidelineRationale
Molecular Weight (MW) ~290 g/mol < 300 DaEnsures access to small pockets and avoids excessive complexity.[11]
cLogP ~2.5≤ 3Balances solubility and permeability, reducing the risk of non-specific binding.
Hydrogen Bond Donors 0≤ 3Maintains solubility and avoids overly complex initial interactions.
Hydrogen Bond Acceptors 2 (Carbonyl O, N)≤ 3Provides key interaction points without compromising solubility.
Rotatable Bonds 1≤ 3Rigidity reduces the entropic cost of binding, leading to higher ligand efficiency.
Polar Surface Area (PSA) ~29.1 Ų< 60 ŲContributes to good cell permeability and oral bioavailability in later-stage compounds.

The FBDD Workflow: From Fragment to Lead

The successful application of 1-(4-Bromo-2,6-difluorobenzoyl)azetidine in a drug discovery campaign follows a structured, multi-stage process. This workflow is designed to efficiently identify and validate hits, and then rationally optimize them into potent lead compounds.

FBDD_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Hit-to-Lead A Fragment Library QC (Solubility, Purity) B Primary Screen (¹⁹F NMR) A->B Prepare Cocktails C Hit Deconvolution B->C Identify Hits D Orthogonal Assay (2D NMR, SPR, TSA) C->D Confirm Binding E Structural Biology (X-Ray Crystallography) D->E Determine Binding Mode F Structure-Based Design (Vector Analysis) E->F Inform Design G Synthetic Elaboration (e.g., Suzuki Coupling) F->G Design Analogs H SAR Generation (Potency & Properties) G->H Synthesize & Test H->F Iterative Cycles

Caption: High-level workflow for a fragment-based drug discovery campaign.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key stages of an FBDD campaign using the title fragment.

Protocol 1: Fragment Stock Preparation and Quality Control

Rationale: Ensuring the integrity and solubility of the fragment is critical to avoid false positives and negatives during screening. This protocol establishes a high-quality, screen-ready stock solution.

  • Compound Handling: Upon receipt, store 1-(4-Bromo-2,6-difluorobenzoyl)azetidine solid under desiccation at 4°C.

  • Solubilization: Prepare a 100 mM primary stock solution in 100% deuterated dimethyl sulfoxide (DMSO-d₆). Vortex thoroughly until fully dissolved.

  • Quality Control (QC):

    • ¹H and ¹⁹F NMR: Acquire 1D NMR spectra of the primary stock. Confirm that the spectral data match the expected structure and that purity is >95%. The ¹⁹F spectrum will serve as a reference for screening.

    • LC-MS: Analyze the stock solution to confirm mass and purity.

  • Working Stock & Cocktail Preparation (for ¹⁹F NMR Screening):

    • Create a 10 mM intermediate stock in DMSO-d₆.

    • For efficient screening, prepare "cocktails" of 5-10 fluorinated fragments, ensuring no signal overlap in the ¹⁹F NMR spectrum.[8]

    • The final concentration of each fragment in the cocktail should be between 200-500 µM in the final assay buffer.

Protocol 2: Primary Hit Identification via ¹⁹F NMR Spectroscopy

Rationale: This ligand-observed NMR experiment is a highly sensitive method to detect weak binding events characteristic of fragments.[9] Changes in the fluorine signal upon addition of the target protein indicate a direct interaction.

  • Target Protein Preparation: Prepare the target protein in a suitable NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4) containing 10% D₂O for signal locking. A typical protein concentration is 10-20 µM.

  • Sample Preparation:

    • Reference Spectrum: In an NMR tube, add the fragment cocktail to the NMR buffer to the final desired concentration (e.g., 200 µM per fragment). Acquire a 1D ¹⁹F NMR spectrum. This is the "ligand only" control.

    • Target Spectrum: To a separate NMR tube, add the target protein (to 10-20 µM) and the fragment cocktail (to 200 µM per fragment).

  • NMR Data Acquisition:

    • Use a high-field NMR spectrometer equipped with a cryoprobe for maximum sensitivity.

    • Acquire a 1D ¹⁹F spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis and Hit Identification:

    • Overlay the "target" spectrum with the "ligand only" reference spectrum.

    • A "hit" is identified by a significant change in the ¹⁹F signal of a specific fragment. This can manifest as:

      • Chemical Shift Perturbation (CSP): A change in the peak's position.

      • Line Broadening: A decrease in peak height and increase in width, indicating a change in the chemical environment upon binding.

      • Complete Signal Disappearance: In cases of intermediate exchange on the NMR timescale.

Protocol 3: Hit Validation and Binding Site Mapping via 2D HSQC NMR

Rationale: To confirm that the hit is genuine and to identify its binding location, a protein-observed 2D NMR experiment is performed.[13][14] This requires an isotopically labeled protein (e.g., ¹⁵N).

  • Protein Preparation: Express and purify ¹⁵N-labeled target protein. Concentrate to 100-200 µM in the NMR buffer.

  • HSQC Titration:

    • Reference Spectrum: Acquire a 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone. Each peak in this spectrum corresponds to a specific amide backbone N-H group in the protein.

    • Titration: Add increasing concentrations of the validated hit fragment (e.g., 0.5x, 1x, 2x, 5x, 10x protein concentration) to the protein sample, acquiring a 2D ¹H-¹⁵N HSQC spectrum at each step.

  • Data Analysis:

    • Overlay the series of HSQC spectra.

    • Identify residues whose peaks show a concentration-dependent Chemical Shift Perturbation (CSP). These are the amino acids most affected by fragment binding.

    • Map the perturbed residues onto the 3D structure of the protein. This will reveal the binding site of the fragment.[13][15]

Hit-to-Lead Optimization: From Micromolar to Nanomolar

Once a fragment hit is validated and its binding mode is understood (ideally through X-ray crystallography), the next phase is to increase its potency and improve its drug-like properties.[16][17]

H2L_Optimization cluster_0 Core Fragment cluster_1 Optimization Strategy cluster_2 Synthetic Chemistry cluster_3 Outcome A Validated Hit 1-(4-Br-2,6-diF-benzoyl)azetidine (Kd ~500 µM) B Vector Analysis (Identify Bromine as primary growth point) A->B C Structure-Based Design (Analyze empty pocket space - from X-Ray or HSQC) B->C D Suzuki Coupling: Add Aryl/Heteroaryl Groups C->D E Other Chemistry: (e.g., Sonogashira, Buchwald) F Potent Lead Compound (Kd < 100 nM) Improved ADME Properties E->F Iterative SAR

Caption: Decision workflow for hit-to-lead optimization.

Protocol 4: Representative "Fragment Growing" via Suzuki-Miyaura Coupling

Rationale: This protocol leverages the bromine atom as a synthetic handle to explore the surrounding pocket and gain additional affinity through new interactions.

  • Reaction Setup: In a microwave vial, combine 1-(4-bromo-2,6-difluorobenzoyl)azetidine (1.0 eq), the desired boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).

  • Solvent: Add a degassed solvent mixture, for example, 1,4-dioxane and water (4:1 ratio).

  • Reaction: Seal the vial and heat using microwave irradiation (e.g., 100-120°C) for 15-30 minutes, or by conventional heating until the reaction is complete as monitored by TLC or LC-MS.

  • Workup and Purification:

    • Cool the reaction mixture and dilute with ethyl acetate.

    • Wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the desired analog.

  • Characterization and Testing: Confirm the structure of the new analog by NMR and mass spectrometry. Test its binding affinity using the validated assay (e.g., SPR or HSQC titration) to build a Structure-Activity Relationship (SAR).

Conclusion

1-(4-Bromo-2,6-difluorobenzoyl)azetidine represents a superior starting point for fragment-based drug discovery campaigns. Its design thoughtfully combines conformational constraint, metabolic stability, a sensitive biophysical probe, and a versatile synthetic handle. By following the structured workflow and detailed protocols outlined in these application notes, research teams can effectively leverage this fragment to accelerate the identification and optimization of novel, high-quality lead compounds for a wide range of biological targets.

References

  • Cheekatla, S. R. (2026, January 6). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Retrieved February 24, 2026, from [Link]

  • Creative Biostructure. (n.d.). Fragment-to-Lead. Creative Biostructure. Retrieved February 24, 2026, from [Link]

  • Apollo Scientific. (2026, January 19). Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. Retrieved February 24, 2026, from [Link]

  • Cheekatla, S. R. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. Retrieved February 24, 2026, from [Link]

  • Cheekatla, S. R. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. Retrieved February 24, 2026, from [Link]

  • Li, H., et al. (n.d.). Protocol to perform fragment screening using NMR spectroscopy. ResearchGate. Retrieved February 24, 2026, from [Link]

  • Unzue, A., et al. (2020, September 2). Rapid optimisation of fragments and hits to lead compounds from screening of crude reaction mixtures. PubMed. Retrieved February 24, 2026, from [Link]

  • Li, H., et al. (2024, September 20). Protocol to perform fragment screening using NMR spectroscopy. PubMed. Retrieved February 24, 2026, from [Link]

  • Pharmacelera. (2018, July 9). Fragment Based Drug Design and Field-Based Technology. Pharmacelera. Retrieved February 24, 2026, from [Link]

  • Al-aboudi, A., et al. (2024, July 29). Fluorinated building blocks in drug design: new pathways and targets. Taylor & Francis Online. Retrieved February 24, 2026, from [Link]

  • Peng, J. W. (2010). Practical Aspects of NMR-Based Fragment Screening. ScienceDirect. Retrieved February 24, 2026, from [Link]

  • HitGen. (2023, November 14). DNA-Encoded Library (DEL) for Compound Optimization & Expansion. HitGen. Retrieved February 24, 2026, from [Link]

  • Springer Nature. (2021). Fragment Screening by NMR. Springer Nature Experiments. Retrieved February 24, 2026, from [Link]

  • Lin, M., & Chen, H. (n.d.). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. National Institutes of Health (NIH). Retrieved February 24, 2026, from [Link]

  • Jee, J., et al. (2016, July 16). Applications of 19F-NMR in Fragment-Based Drug Discovery. MDPI. Retrieved February 24, 2026, from [Link]

  • iNext-Discovery. (2021, June 4). NMR-based Fragment Screening in a Minimum Sample but Maximum Automation Mode. iNext-Discovery. Retrieved February 24, 2026, from [Link]

  • Springer Nature. (n.d.). Crystallographic Fragment Screening. Springer Nature Experiments. Retrieved February 24, 2026, from [Link]

  • JoVE. (2022, May 31). Crystallographic Fragment Screening: Workflow & Tools. YouTube. Retrieved February 24, 2026, from [Link]

  • Proteros. (2026, January 16). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. Proteros. Retrieved February 24, 2026, from [Link]

  • Coyle, J. E., & Edwards, T. E. (2012, October 8). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. MDPI. Retrieved February 24, 2026, from [Link]

  • Creative Biostructure. (2025, April 14). Protein X-ray Crystallography in Drug Discovery. Creative Biostructure. Retrieved February 24, 2026, from [Link]

  • Cambridge Healthtech Institute. (2016). Fragment-Based Drug Discovery. Cambridge Healthtech Institute. Retrieved February 24, 2026, from [Link]

  • Singh, G., et al. (n.d.). Azetidine Synthesis. IntechOpen. Retrieved February 24, 2026, from [Link]

  • Al-Hayali, R., & Foley, D. J. (n.d.). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Frontiers. Retrieved February 24, 2026, from [Link]

  • Wikipedia. (n.d.). Azetidine. Wikipedia. Retrieved February 24, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Organic Chemistry Portal. Retrieved February 24, 2026, from [Link]

  • Foley, D. J., et al. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Retrieved February 24, 2026, from [Link]

  • Jiang, Y., et al. (2024, January 1). Fragment-based Drug Discovery Strategy and its Application to the Design of SARS-CoV-2 Main Protease Inhibitor. Environmental Dynamics and Global Climate Change. Retrieved February 24, 2026, from [Link]

  • Larsen, C. H., et al. (2017, July 21). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. National Institutes of Health (NIH). Retrieved February 24, 2026, from [Link]

  • Bott, T. M., & West, F. G. (2011, October 25). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. Retrieved February 24, 2026, from [Link]

  • Li, H., et al. (2020, August 4). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers. Retrieved February 24, 2026, from [Link]

  • de Kloe, G. E., et al. (n.d.). Fragment‐based drug discovery—the importance of high‐quality molecule libraries. National Institutes of Health (NIH). Retrieved February 24, 2026, from [Link]

  • Al-Masoudi, W. A., & Al-Amery, K. H. A. (2025, August 2). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Journal of University of Babylon for Pure and Applied Sciences. Retrieved February 24, 2026, from [Link]

  • Chemsrc. (2025, November 6). CAS#:2415462-75-6 | 4-{[1-(4-Bromo-2-fluorobenzoyl)azetidin-3-yl]oxy}pyridine. Chemsrc. Retrieved February 24, 2026, from [Link]

  • Abd, A., & Mohammed, H. (2024, February 13). Preparation, Characterization, Evaluation of Biological Activity, and Study of Molecular Docking of Azetidine Derivatives. Central Asian Journal of Medical and Natural Science. Retrieved February 24, 2026, from [Link]

  • Hong, S., et al. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. National Institutes of Health (NIH). Retrieved February 24, 2026, from [Link]

Sources

Reaction conditions for converting 1-(4-Bromo-2,6-difluorobenzoyl)azetidine to boronic acids

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists targeting the synthesis of (4-(azetidine-1-carbonyl)-3,5-difluorophenyl)boronic acid (and its pinacol ester).

The conversion of 1-(4-Bromo-2,6-difluorobenzoyl)azetidine to its corresponding boronic acid presents a specific "textbook" challenge in organoboron chemistry: the 2,6-difluoro effect . This substitution pattern dramatically accelerates protodeboronation (decomposition) under standard basic conditions, making conventional Suzuki-Miyaura protocols prone to failure.

This guide details two validated pathways:

  • Method A (Recommended): Cryogenic Lithium-Halogen Exchange (High Fidelity).

  • Method B (Alternative): Modified Miyaura Borylation (Scalable/Non-Cryogenic).

Critical Mechanistic Insight: The Protodeboronation Trap

Before attempting synthesis, it is vital to understand why standard conditions fail. The 2,6-difluoro substitution on the aromatic ring exerts a strong electron-withdrawing effect (


 effect), which stabilizes the aryl anion intermediate.

In the presence of aqueous base (common in Suzuki couplings or boronate hydrolysis), the tetrahedral boronate species undergoes C-B bond cleavage, replacing the boron moiety with a proton.[1] This reaction is pseudo-first-order and can outcompete the desired cross-coupling or isolation steps.

Mechanism of Failure (Protodeboronation)

The following diagram illustrates the decomposition pathway you must avoid.

Protodeboronation Figure 1: The 2,6-difluoro substitution stabilizes the transition state, accelerating C-B bond cleavage. Substrate 2,6-Difluoro Boronic Ester Boronate Tetrahedral Boronate Anion Substrate->Boronate + Base Transition Transition State (Stabilized by F) Boronate->Transition Slow Step Product Protodeboronated By-product (H-Ar) Transition->Product + H2O / - B(OH)3 Hydroxide Base (OH-) Hydroxide->Boronate

Method A: Cryogenic Lithium-Halogen Exchange (The "Gold Standard")

Best for: Small to medium scale (mg to g), high purity requirements. Rationale: This method avoids the use of catalytic bases entirely. By generating the aryl lithium species at low temperature and trapping it with a borate ester, we bypass the conditions that trigger protodeboronation.

Safety Note: The amide carbonyl is a potential electrophile. However, at -78°C, Lithium-Halogen exchange is kinetically faster than nucleophilic attack on the sterically constrained azetidine amide.

Protocol 1: Li-Exchange with Triisopropyl Borate

Reagents:

  • Substrate: 1-(4-Bromo-2,6-difluorobenzoyl)azetidine (1.0 equiv)

  • Reagent: n-Butyllithium (1.1 equiv, 2.5M in hexanes)

  • Electrophile: Triisopropyl borate (

    
    ) (1.2 equiv)
    
  • Solvent: Anhydrous THF (0.1 M concentration)

  • Quench: 1M HCl (aq)

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and cool under

    
     or Ar atmosphere. Add the substrate and anhydrous THF.
    
  • Borate Addition (In-Situ Trap): Unlike standard protocols, add the Triisopropyl borate (

    
    ) first . Cool the mixture to -78°C  (dry ice/acetone bath).
    
    • Expert Tip: Pre-mixing the borate prevents the localized high concentration of Ar-Li species, minimizing self-attack on the amide carbonyl. This is known as the "In-Situ Quench" modification.

  • Lithiation: Dropwise add n-BuLi over 20 minutes via syringe pump or carefully down the side of the flask. Maintain internal temp < -70°C.

  • Reaction: Stir at -78°C for 1 hour. The Li/Br exchange occurs, and the resulting Ar-Li species immediately reacts with the proximal

    
    .
    
  • Warm-up: Allow the reaction to warm to 0°C over 2 hours.

  • Hydrolysis: Quench with 1M HCl until pH ~3. Stir vigorously for 30 mins to hydrolyze the boronate esters to the free boronic acid.

  • Workup: Extract with EtOAc (x3). Wash combined organics with brine. Dry over

    
    .
    
    • Purification Note: Do not use silica gel chromatography if possible, as it can be acidic/basic enough to degrade the product. Recrystallization from Hexane/EtOAc is preferred.

Method B: Pd-Catalyzed Miyaura Borylation

Best for: Large scale (>10g), or labs lacking cryogenic facilities. Rationale: Uses a palladium catalyst to couple the aryl bromide with Bis(pinacolato)diboron (


).[2][3]
Critical Modification:  You must use a weak base and anhydrous conditions to prevent the product (

) from decomposing.
Protocol 2: The "Dry" Miyaura System

Reagents:

  • Substrate: 1-(4-Bromo-2,6-difluorobenzoyl)azetidine (1.0 equiv)

  • Boron Source:

    
     (1.1 equiv)[3]
    
  • Catalyst:

    
     (3-5 mol%)
    
  • Base: Potassium Acetate (KOAc) (3.0 equiv) - Must be anhydrous .

  • Solvent: 1,4-Dioxane (degassed, anhydrous).

Step-by-Step Methodology:

  • Degassing: Sparge 1,4-dioxane with Argon for 30 minutes. Oxygen inhibits the catalyst and promotes phenol formation.

  • Assembly: In a pressure vial or Schlenk flask, combine Substrate,

    
    , KOAc, and Pd catalyst.
    
  • Solvation: Add the degassed dioxane. Seal the vessel.

  • Reaction: Heat to 80°C .

    • Monitoring: Check by LCMS every 2 hours. Do not overheat. Once conversion >95%, stop immediately. Prolonged heating promotes deborylation.

  • Workup: Filter through a pad of Celite to remove palladium blacks and inorganic salts. Wash with EtOAc.[4]

  • Isolation: Concentrate the filtrate.

    • Expert Tip: The product is the Pinacol Ester . Hydrolyzing this to the free acid is difficult due to the fluorine sensitivity. It is highly recommended to use the Pinacol Ester directly in subsequent Suzuki couplings.

Analytical Data & Troubleshooting

Expected Data Profile
FeatureMethod A (Li-Exchange)Method B (Pd-Catalysis)
Product Form Free Boronic Acid (mostly)Pinacol Boronate Ester
Primary Impurity Debrominated (Ar-H)Homocoupling (Ar-Ar) or Phenol (Ar-OH)
Yield (Typical) 75 - 85%60 - 75%
Stability Low (Store at -20°C)High (Stable at RT)
Decision Matrix

Use the following workflow to select the optimal path for your specific constraints.

DecisionTree Figure 2: Process selection workflow based on equipment availability and downstream requirements. Start Start: 1-(4-Bromo-2,6-difluorobenzoyl)azetidine ScaleCheck Is cryogenic equipment (-78°C) available? Start->ScaleCheck MethodA Method A: Li-Exchange (In-Situ Trap) ScaleCheck->MethodA Yes MethodB Method B: Miyaura Borylation (Strictly Anhydrous) ScaleCheck->MethodB No NextStep Downstream Application? MethodB->NextStep Suzuki Use Bpin Ester directly (Avoid Hydrolysis) NextStep->Suzuki Standard Coupling Deprotection Careful Hydrolysis (NaIO4 / NH4OAc) NextStep->Deprotection Free Acid Required

References

  • Protodeboronation Mechanism: Cox, P. A., et al. (2010). "Base-catalyzed protodeboronation of arylboronic acids and esters." Journal of the American Chemical Society.[5] Link

  • Miyaura Borylation of Electron-Deficient Arenes: Ishiyama, T., et al. (1995). "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes." The Journal of Organic Chemistry. Link

  • In-Situ Trap (Li-Exchange): Li, W., et al. (2005). "Recent Advances in the Synthesis of Arylboronic Acids." Organic Preparations and Procedures International. Link

  • 2,6-Difluoro Substitution Effects: Molander, G. A., et al. (2012). "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates." Aldrichimica Acta. Link

Sources

Application Notes and Protocols for Scalable Synthesis of 1-(4-Bromo-2,6-difluorobenzoyl)azetidine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of scalable and efficient synthetic routes for the preparation of 1-(4-bromo-2,6-difluorobenzoyl)azetidine, a key building block in contemporary medicinal chemistry. We present a critical analysis of various synthetic strategies, focusing on process robustness, safety, and economic viability for large-scale production. Detailed, step-by-step protocols for the recommended synthetic pathway are provided, including the preparation of crucial intermediates such as 4-bromo-2,6-difluorobenzoic acid and its corresponding acyl chloride. This document is intended for researchers, scientists, and drug development professionals seeking to implement a reliable and scalable synthesis of this important intermediate.

Introduction: The Significance of 1-(4-Bromo-2,6-difluorobenzoyl)azetidine

The 1-(4-bromo-2,6-difluorobenzoyl)azetidine moiety is an increasingly prevalent structural motif in the development of novel therapeutics. The unique combination of the strained azetidine ring and the electronically distinct 4-bromo-2,6-difluorobenzoyl group imparts favorable physicochemical and pharmacological properties to parent molecules. Azetidines, as saturated four-membered nitrogen heterocycles, offer a distinct three-dimensional profile compared to more common five- and six-membered rings, often leading to improved metabolic stability and binding affinity.[1][2] The difluorinated aromatic ring can enhance binding interactions and modulate electronic properties, while the bromo-substituent provides a versatile handle for further synthetic diversification through various cross-coupling reactions.

Given its importance, the development of a scalable and cost-effective synthesis for 1-(4-bromo-2,6-difluorobenzoyl)azetidine is of paramount importance for advancing drug discovery programs that rely on this key intermediate.

Strategic Analysis of Synthetic Routes

The synthesis of 1-(4-bromo-2,6-difluorobenzoyl)azetidine can be conceptually dissected into two primary stages: the preparation of the 4-bromo-2,6-difluorobenzoyl precursor and the subsequent amide coupling with azetidine.

Synthesis of 4-Bromo-2,6-difluorobenzoic Acid: A Critical Intermediate

The cornerstone of the overall synthesis is the efficient production of 4-bromo-2,6-difluorobenzoic acid. This versatile compound serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[3][4] Several synthetic approaches have been reported, each with its own advantages and disadvantages for scalability.

One prominent method involves the ortho-lithiation of 3,5-difluorobromobenzene followed by carboxylation. This approach utilizes readily available starting materials and can provide high yields.[5] However, the use of organolithium reagents at cryogenic temperatures can present challenges for large-scale industrial production due to safety and infrastructure requirements.

An alternative and often more scalable approach involves the oxidation of a suitable precursor, such as 4-bromo-2,6-difluorotoluene. While this avoids the use of organolithiums, it may require harsh oxidizing agents and potentially lead to side products.

A third strategy involves the conversion of 4-bromo-2,6-difluorobenzaldehyde to the corresponding nitrile, followed by hydrolysis. This route can be advantageous due to the relatively mild conditions for nitrile hydrolysis.[6]

Recommended Scalable Route: For the purposes of this guide, we will focus on the synthesis of 4-bromo-2,6-difluorobenzoic acid via the lithiation-carboxylation of 3,5-difluorobromobenzene, as it offers high yields and a clear reaction pathway, with manageable scale-up considerations when appropriate engineering controls are in place.

Amide Bond Formation: Coupling Azetidine

The formation of the amide bond between 4-bromo-2,6-difluorobenzoic acid and azetidine is the final key transformation. The direct reaction of a carboxylic acid and an amine to form an amide is generally inefficient and requires high temperatures.[7] Therefore, activation of the carboxylic acid is necessary.

Common methods for carboxylic acid activation include conversion to an acyl chloride or the use of peptide coupling reagents.

  • Acyl Chloride Formation: This is a classic and highly effective method for activating carboxylic acids.[8][9] Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used. This approach is often cost-effective for large-scale synthesis.

  • Peptide Coupling Reagents: A wide array of coupling reagents, such as dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and various uronium and phosphonium salts (e.g., HATU), can be employed. While often providing high yields and mild reaction conditions, these reagents can be expensive for large-scale manufacturing.

Recommended Scalable Route: The formation of 4-bromo-2,6-difluorobenzoyl chloride followed by reaction with azetidine is the recommended scalable route due to its efficiency and cost-effectiveness.

Detailed Experimental Protocols

This section provides detailed, step-by-step protocols for the scalable synthesis of 1-(4-bromo-2,6-difluorobenzoyl)azetidine, starting from 3,5-difluorobromobenzene.

Synthesis of 4-Bromo-2,6-difluorobenzoic Acid

This protocol is adapted from established literature procedures for ortho-lithiation and carboxylation.[5]

Reaction Scheme:

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3,5-Difluorobromobenzene192.99100 g0.518
n-Butyllithium (2.5 M in hexanes)64.06228 mL0.570
Tetrahydrofuran (THF), anhydrous72.111 L-
Carbon Dioxide (gas)44.01Excess-
Hydrochloric Acid (37%)36.46As needed-
Diethyl Ether74.12As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • Reaction Setup: A 2 L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 3,5-difluorobromobenzene (100 g, 0.518 mol) and anhydrous tetrahydrofuran (1 L).

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (2.5 M in hexanes, 228 mL, 0.570 mol) is added dropwise via the dropping funnel over a period of 1 hour, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for an additional 2 hours.

  • Carboxylation: Dry carbon dioxide gas is bubbled through the reaction mixture at a steady rate for 2 hours, ensuring the temperature remains below -60 °C.

  • Quenching and Workup: The reaction mixture is allowed to warm to room temperature. The mixture is then quenched by the slow addition of 1 M hydrochloric acid until the pH is acidic (pH ~2). The aqueous layer is extracted with diethyl ether (3 x 300 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is recrystallized from a mixture of hexanes and ethyl acetate to afford 4-bromo-2,6-difluorobenzoic acid as a white solid.

Expected Yield: 85-95%

Synthesis of 4-Bromo-2,6-difluorobenzoyl Chloride

This protocol utilizes thionyl chloride for the efficient conversion of the carboxylic acid to the acyl chloride.[8][9]

Reaction Scheme:

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Bromo-2,6-difluorobenzoic Acid237.00100 g0.422
Thionyl Chloride118.9773 mL (119 g)1.00
N,N-Dimethylformamide (DMF)73.091 mLCatalytic
Toluene92.14As needed-

Procedure:

  • Reaction Setup: A 500 mL, round-bottomed flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gas) is charged with 4-bromo-2,6-difluorobenzoic acid (100 g, 0.422 mol) and thionyl chloride (73 mL, 1.00 mol).

  • Catalyst Addition: A catalytic amount of N,N-dimethylformamide (1 mL) is carefully added to the mixture.

  • Reaction: The reaction mixture is heated to reflux (approximately 80 °C) and maintained for 3 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Workup: After cooling to room temperature, the excess thionyl chloride is removed by distillation under reduced pressure. To ensure complete removal, toluene (2 x 50 mL) can be added and co-distilled.

  • Product Isolation: The resulting crude 4-bromo-2,6-difluorobenzoyl chloride is a pale yellow oil and is typically used in the next step without further purification.

Expected Yield: >95% (crude)

Synthesis of 1-(4-Bromo-2,6-difluorobenzoyl)azetidine

This protocol describes the amide coupling of the acyl chloride with azetidine.

Reaction Scheme:

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Bromo-2,6-difluorobenzoyl Chloride255.45108 g (crude)~0.422
Azetidine57.0926.5 g0.464
Triethylamine101.1964 mL (46.5 g)0.460
Dichloromethane (DCM), anhydrous84.931 L-
Saturated Sodium Bicarbonate Solution-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • Reaction Setup: A 2 L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel is charged with azetidine (26.5 g, 0.464 mol), triethylamine (64 mL, 0.460 mol), and anhydrous dichloromethane (500 mL).

  • Cooling: The solution is cooled to 0 °C using an ice bath.

  • Acyl Chloride Addition: A solution of crude 4-bromo-2,6-difluorobenzoyl chloride (108 g, ~0.422 mol) in anhydrous dichloromethane (500 mL) is added dropwise via the dropping funnel over a period of 1 hour, maintaining the internal temperature below 5 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for an additional 4 hours.

  • Workup: The reaction is quenched with saturated sodium bicarbonate solution (500 mL). The organic layer is separated, washed with water (2 x 500 mL) and brine (500 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 1-(4-bromo-2,6-difluorobenzoyl)azetidine as a solid.

Expected Yield: 80-90%

Process Optimization and Troubleshooting

  • Moisture Control: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent quenching of the organolithium reagent and hydrolysis of the acyl chloride.

  • Temperature Management: Strict temperature control during the lithiation step is crucial to prevent side reactions and ensure high yields.

  • Gas Scrubbing: The formation of HCl and SO₂ during the acyl chloride synthesis requires an appropriate gas scrubbing system to ensure safety and environmental compliance.

  • Purification: While the crude acyl chloride is often used directly, distillation under reduced pressure can be performed for higher purity if required. For the final product, recrystallization is often a more scalable purification method than chromatography for large quantities.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the scalable synthesis of 1-(4-bromo-2,6-difluorobenzoyl)azetidine.

Scalable_Synthesis cluster_0 Synthesis of 4-Bromo-2,6-difluorobenzoic Acid cluster_1 Synthesis of 4-Bromo-2,6-difluorobenzoyl Chloride cluster_2 Amide Coupling A 3,5-Difluorobromobenzene B Lithiation (n-BuLi, THF, -78 °C) A->B C Carboxylation (CO2) B->C D Acidification (HCl) C->D E 4-Bromo-2,6-difluorobenzoic Acid D->E F 4-Bromo-2,6-difluorobenzoic Acid G Acyl Chloride Formation (SOCl2, DMF) F->G H 4-Bromo-2,6-difluorobenzoyl Chloride G->H I 4-Bromo-2,6-difluorobenzoyl Chloride K Amide Formation (Et3N, DCM) I->K J Azetidine J->K L 1-(4-Bromo-2,6-difluorobenzoyl)azetidine K->L

Caption: Synthetic workflow for 1-(4-Bromo-2,6-difluorobenzoyl)azetidine.

Conclusion

The synthetic route detailed in this application note provides a robust and scalable method for the preparation of 1-(4-bromo-2,6-difluorobenzoyl)azetidine. By carefully selecting and optimizing each synthetic step, from the formation of the key carboxylic acid intermediate to the final amide coupling, researchers and process chemists can reliably produce this valuable building block in the quantities required for drug discovery and development programs. The provided protocols, along with the discussion on process optimization, aim to facilitate the successful implementation of this synthesis on a laboratory and pilot plant scale.

References

  • CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid - Google P
  • CN101353317B - Preparation of 4-bromo-2,6-difluorobenzonitrile - Google P
  • Synthesis of 2,6-dichloro-4-methylbenzoyl chloride - PrepChem.com. (URL: [Link])

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. (URL: [Link])

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides - PMC. (URL: [Link])

  • Development of a Scalable Synthesis of the Small Molecule TGFβR1 Inhibitor BMS-986260. (URL: [Link])

  • US6844468B2 - Process for preparing substituted benzoyl chlorides - Google P
  • Rapid diversified synthesis of azetidine-3-carboxylic acids - Semantic Scholar. (URL: [Link])

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - Frontiers. (URL: [Link])

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (URL: [Link])

  • Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Cata. (URL: [Link])

  • Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides - MDPI. (URL: [Link])

  • Synthesis of azetidines | Request PDF - ResearchGate. (URL: [Link])

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - LOCKSS: Serve Content. (URL: [Link])

  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids - Semantic Scholar. (URL: [Link])

  • Amino-5′, 8′-difluoro-1′H-spiro[piperidine-4,2. (URL: https://synopen.thieme.com/articles/10.1055/s-0040-1705973)
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - Frontiers. (URL: [Link])

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC. (URL: [Link])

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility of 1-(4-Bromo-2,6-difluorobenzoyl)azetidine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the solubility of 1-(4-Bromo-2,6-difluorobenzoyl)azetidine in Dimethyl Sulfoxide (DMSO). Our aim is to equip you with the scientific rationale and practical methodologies to overcome common solubility challenges encountered during your experiments.

Understanding the Molecule: 1-(4-Bromo-2,6-difluorobenzoyl)azetidine

1-(4-Bromo-2,6-difluorobenzoyl)azetidine is a small molecule with structural features that can influence its solubility. The presence of a bromo- and two fluoro-substituents on the benzoyl ring increases its lipophilicity. While the azetidine ring, a four-membered nitrogen-containing heterocycle, can contribute to some degree of polarity, the overall molecule is expected to have limited aqueous solubility.[1] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds, making it a common choice for creating stock solutions in drug discovery.[2][3] However, issues can still arise.

Frequently Asked Questions (FAQs)

Q1: I've added the calculated amount of DMSO to my vial of 1-(4-Bromo-2,6-difluorobenzoyl)azetidine, but it's not dissolving completely. What should I do?

A1: Incomplete dissolution is a common issue. Here’s a systematic approach to address this:

  • Ensure Adequate Mixing: Vigorously vortex the solution for 1-2 minutes. Sometimes, simple agitation is insufficient to break up powder aggregates.[4]

  • Apply Gentle Heat: Cautiously warm the solution in a water bath at 37°C for 10-30 minutes.[4][5] Increased temperature often enhances the solubility of compounds. However, be mindful of potential compound degradation at elevated temperatures.

  • Utilize Sonication: Place the vial in a sonicator bath for 15-30 minutes.[4][6][7] The high-frequency sound waves generate cavitation, which can effectively break down solid particles and facilitate dissolution.[8][9]

  • Check for Water Contamination: DMSO is highly hygroscopic and can absorb moisture from the atmosphere, which can significantly decrease the solubility of lipophilic compounds.[10][11][12] Using a fresh, unopened bottle of anhydrous DMSO can sometimes resolve the issue.[13]

Q2: My compound dissolves in 100% DMSO, but precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

A2: This is a classic problem for compounds with low aqueous solubility. The key is to maintain the compound in a soluble state in the final assay medium.

  • Minimize Intermediate Aqueous Dilutions: It is preferable to add the DMSO stock solution directly to the final assay medium rather than performing intermediate dilutions in an aqueous buffer.[14] The components of the assay medium, such as proteins or other additives, can help to stabilize the compound and keep it in solution.

  • Optimize the Final DMSO Concentration: While a higher DMSO concentration can aid solubility, it can also be toxic to cells.[4] Aim for a final DMSO concentration of less than 0.5% in your assay.[4]

  • Use a Co-solvent System: For particularly challenging compounds, preparing the stock solution in a mixture of DMSO and another organic solvent, such as ethanol or polyethylene glycol (PEG), can improve solubility upon aqueous dilution.[15]

  • Incorporate a Surfactant: Adding a non-ionic surfactant like Tween® 80 or Pluronic® F-127 to your aqueous buffer can help to form micelles that encapsulate the hydrophobic compound, preventing precipitation.[15]

Q3: Can I increase the temperature to dissolve my compound? Are there any risks?

A3: Yes, gentle heating is a valid technique. A water bath set to 37°C is generally a safe starting point.[4][5] However, there are risks to consider:

  • Compound Degradation: Some molecules are heat-sensitive and can degrade at higher temperatures. It is advisable to test the stability of your compound at the intended temperature if this information is not already known.

  • DMSO Decomposition: While DMSO is thermally stable at lower temperatures, it can begin to decompose at its boiling point (189°C), and this process can be catalyzed by acids or bases at lower temperatures.[16] Stick to modest temperatures for dissolution.

Q4: How long should I sonicate my sample? Can I over-sonicate it?

A4: Sonication is a powerful tool, but it should be applied judiciously.

  • Duration: For small volumes (e.g., in a microcentrifuge tube), sonicating in a water bath for 15-30 minutes is a good starting point.[4]

  • Pulsing: To avoid overheating the sample, which can lead to degradation, use a sonicator with a pulse function or sonicate in short bursts (e.g., 30 seconds on, 30 seconds off).[6][17]

  • Over-sonication: Excessive sonication can generate heat, potentially degrading the compound or the solvent. Always monitor the temperature of your sample.[17]

Troubleshooting Guide: A Step-by-Step Approach to Dissolution

If you are encountering persistent solubility issues with 1-(4-Bromo-2,6-difluorobenzoyl)azetidine in DMSO, follow this systematic workflow.

G start Start: Insoluble Compound in DMSO vortex 1. Vortex Vigorously (1-2 min) start->vortex check1 Is it dissolved? vortex->check1 heat 2. Gentle Heating (37°C, 10-30 min) check1->heat No success Success: Compound Dissolved check1->success Yes check2 Is it dissolved? heat->check2 sonicate 3. Sonicate (15-30 min) check2->sonicate No check2->success Yes check3 Is it dissolved? sonicate->check3 cosolvent 4. Consider Co-solvent System check3->cosolvent No check3->success Yes fail Consult Further Resources cosolvent->fail

Caption: A systematic workflow for troubleshooting solubility issues in DMSO.

Experimental Protocols

Protocol 1: Standard Dissolution Procedure

  • Accurately weigh the desired amount of 1-(4-Bromo-2,6-difluorobenzoyl)azetidine into a sterile vial.

  • Add the calculated volume of anhydrous DMSO to achieve the target concentration.

  • Vortex the vial vigorously for 1-2 minutes.[4]

  • Visually inspect the solution for any undissolved particles.

Protocol 2: Enhanced Dissolution with Heat and Sonication

  • If the compound is not fully dissolved after vortexing, place the vial in a 37°C water bath for 10-30 minutes.[4][5]

  • After heating, vortex the vial again for 1 minute.

  • If particulates remain, place the vial in a sonicator bath for 15-30 minutes, using a pulsing method if available to prevent overheating.[6][17]

  • Visually inspect for complete dissolution.

Protocol 3: Utilizing a Co-solvent System (Illustrative Example)

For compounds that precipitate upon dilution into aqueous media, a co-solvent system can be beneficial. A common starting point for in-vivo studies is a mixture of DMSO, PEG300, Tween 80, and saline.[15]

  • Weigh the compound into a sterile vial.

  • Add the required volume of DMSO (e.g., 10% of the final volume).

  • Vortex until the compound is dissolved in the DMSO.

  • Sequentially add the other components of the vehicle (e.g., 40% PEG300, 5% Tween 80), vortexing between each addition.

  • Finally, add the aqueous component (e.g., 45% saline) to reach the final volume.[15]

Data Presentation: Illustrative Solubility in Different Solvent Systems

The following table provides an illustrative example of how the solubility of a poorly soluble compound might be enhanced with the use of co-solvents. Note: These are not experimentally determined values for 1-(4-Bromo-2,6-difluorobenzoyl)azetidine but are based on general principles for similar compounds.

Solvent SystemIllustrative Solubility (mg/mL)Observations
100% DMSO>50Generally high solubility is expected in pure DMSO.[2]
90% DMSO / 10% Water~10-20The presence of water can significantly reduce solubility.[10][11]
10% DMSO in Saline<0.1Likely to precipitate due to high aqueous content.
10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline~1-5A co-solvent and surfactant system can improve solubility in an aqueous vehicle.[15]

Advanced Troubleshooting and Considerations

Impact of Water on DMSO Stock Solutions

DMSO is hygroscopic, meaning it readily absorbs water from the atmosphere.[10] Even small amounts of water can significantly decrease the solubility of hydrophobic compounds.[11] This is particularly problematic with repeated freeze-thaw cycles of stock solutions, which can introduce moisture.[11]

G DMSO Anhydrous DMSO Wet_DMSO Wet DMSO DMSO->Wet_DMSO Hygroscopic Absorption H2O Atmospheric Water H2O->Wet_DMSO Solubility Decreased Compound Solubility Wet_DMSO->Solubility

Caption: The hygroscopic nature of DMSO leads to water absorption, which can decrease compound solubility.

Storage and Handling of Stock Solutions

  • Aliquoting: To minimize freeze-thaw cycles and the associated risk of water absorption and precipitation, it is best practice to aliquot stock solutions into single-use volumes.[4]

  • Storage Temperature: Store DMSO stock solutions at -20°C or -80°C.[4]

  • Thawing: When thawing an aliquot for use, bring it to room temperature and vortex gently to ensure the compound is fully redissolved before use.

By understanding the physicochemical properties of your compound and the solvent system, and by employing a systematic troubleshooting approach, solubility issues can often be overcome, leading to more reliable and reproducible experimental results.

References

  • Ziath. The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Available from: [Link]

  • PubMed. Stability of screening compounds in wet DMSO. Available from: [Link]

  • Wikipedia. Dimethyl sulfoxide. Available from: [Link]

  • ResearchGate. The solubility of the benzoyl chitosans in various organic solvents. Available from: [Link]

  • PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. Available from: [Link]

  • Ziath. Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Available from: [Link]

  • PMC. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Available from: [Link]

  • Gaylord Chemical. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. Available from: [Link]

  • PMC. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Available from: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. Synthesis and Characterization of a Novel Azetidine Derivative. Available from: [Link]

  • PMC. DMSO Solubility Assessment for Fragment-Based Screening. Available from: [Link]

  • ResearchGate. Biological assay challenges from compound solubility: strategies for bioassay optimization. Available from: [Link]

  • Semantic Scholar. In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Available from: [Link]

  • Bentham Science. In Silico Approaches to Prediction of Aqueous and DMSO Solubility of Drug-Like Compounds: Trends, Problems and Solutions. Available from: [Link]

  • ACS Publications. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Available from: [Link]

  • Halo Labs. High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Available from: [Link]

  • ACS Publications. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Available from: [Link]

  • PMC. Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. Available from: [Link]

  • Medicinal Chemistry. Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Available from: [Link]

  • PubMed. A novel approach to determine water content in DMSO for a compound collection repository. Available from: [Link]

  • PMC. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Available from: [Link]

  • ResearchGate. DMSO wont dilute my pure compound. How to solve this?. Available from: [Link]

  • LookChem. Innovative Applications of DMSO. Available from: [Link]

  • ACS Publications. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Available from: [Link]

  • MDPI. Solubility Data and Computational Modeling of Baricitinib in Various (DMSO + Water) Mixtures. Available from: [Link]

  • Emulate Bio. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Available from: [Link]

  • Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Available from: [Link]

  • PMC. The Unexpected High Solubility of Fluorinated Zinc Phthalocyanines in Aqueous Solutions and Their Use for the Preparation of Photodynamic Coatings on Various Substrates. Available from: [Link]

  • Google Patents. Solubilized benzoyl peroxide topical drug formulation for the treatment of acne.
  • Hielscher Ultrasonics. Ultrasonic Dissolving of Solids in Liquids. Available from: [Link]

  • MDPI. High-Throughput Dissolution/Permeation Screening—A 96-Well Two-Compartment Microplate Approach. Available from: [Link]

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  • Bitesize Bio. Sonication – 7 Tips for Mastering the Art. Available from: [Link]

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Technical Support Center: Azetidine Amide Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Hydrolysis and Ring-Opening in Azetidine Amides

Ticket ID: AZ-STR-001 Status: Resolved / Guide Published Assigned Specialist: Senior Application Scientist, Chemical Stability Group

Executive Summary: The Azetidine Paradox

Azetidine amides occupy a unique "Goldilocks zone" in medicinal chemistry. They offer beneficial metabolic stability and rigid vectors for drug design (e.g., Cobimetinib, Baricitinib), yet as intermediates, they are kinetically fragile.

The core instability arises from Ring Strain (~26 kcal/mol) combined with Amide Twist . Unlike pyrrolidine (5-membered) or piperidine (6-membered) amides, the 4-membered azetidine ring forces the nitrogen atom into a pyramidal geometry. This prevents perfect orbital overlap with the carbonyl carbon, reducing resonance stabilization and making the amide bond significantly more electrophilic and prone to hydrolysis.

This guide provides the protocols necessary to arrest these degradation pathways.

Module 1: Critical Storage Protocols

The following storage matrix is designed to prevent the three primary degradation vectors: Moisture (Hydrolysis) , Acid (Ring Opening) , and Heat (Thermodynamic Acceleration) .

Storage Decision Matrix
Material StateTemperatureAtmosphereContainer TypeMax Shelf Life
Solid (Powder/Crystal) -20°CArgon/Nitrogen (Desiccated)Amber Glass + Parafilm/Teflon Tape12 Months
Solution (Stock) -80°CArgon (Sealed)Hydrophobic Glass (Silanized)1-3 Months
Synthesis Intermediate 4°CNitrogenBorosilicate Glass< 48 Hours
The "Dry-Transfer" Protocol

Standard operating procedure for handling hygroscopic azetidine salts.

  • Equilibration: Allow the storage vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the solid, initiating hydrolysis.

  • Atmosphere: Ideally, weigh inside a glovebox.[1] If unavailable, use a "blanket" of Argon flow over the balance pan.

  • Solvent Choice:

    • Recommended: Anhydrous Acetonitrile (MeCN), Dichloromethane (DCM).

    • Risky: DMSO or DMF. While excellent solvents, they are hygroscopic. "Wet" DMSO is a potent hydrolysis catalyst for strained amides.

    • Forbidden: Alcohols (MeOH, EtOH) or Water, unless immediately used in a reaction.

Module 2: Mechanisms of Degradation

Understanding how the molecule breaks is the only way to prevent it. Azetidine amides suffer from a bifurcated decomposition pathway depending on pH.

Pathway A: Base/Neutral Hydrolysis (Amide Cleavage)

Due to the "twisted" nature of the amide bond, the carbonyl carbon is highly electrophilic. Water or hydroxide attacks here, expelling the azetidine ring.

Pathway B: Acid-Mediated Ring Opening

Under acidic conditions, the carbonyl oxygen protonates. However, unlike normal amides, the strain in the azetidine ring allows nucleophiles (even weak ones like Cl⁻ from HCl or water) to attack the ring carbons, snapping the ring open to form linear chains.

AzetidineDegradation Start Intact Azetidine Amide AcidCond Acidic Conditions (pH < 4) Start->AcidCond Exposure BaseCond Basic/Neutral + H2O (pH > 7) Start->BaseCond Moisture Protonation O-Protonation AcidCond->Protonation RingOpen Nucleophilic Attack on Ring Carbon Protonation->RingOpen + Nu (Cl-, H2O) ProductAcid Ring-Opened Linear Amine RingOpen->ProductAcid Irreversible AttackCO Attack on Carbonyl Carbon BaseCond->AttackCO Tetrahedral Tetrahedral Intermediate AttackCO->Tetrahedral ProductBase Carboxylic Acid + Free Azetidine Tetrahedral->ProductBase Amide Cleavage

Figure 1: Bifurcated degradation pathways. Note that acidic conditions favor ring destruction, while neutral/basic moisture favors amide bond cleavage.

Module 3: Troubleshooting Guide (FAQ)

Q1: My azetidine amide solid has turned into a sticky gum. Is it recoverable?

  • Diagnosis: Hygroscopic deliquescence. The salt has absorbed enough atmospheric water to dissolve itself.

  • Solution: Likely degraded.[1] Run an LC-MS immediately.

    • If M+18 (Hydrolysis) is < 5%, you can attempt to rescue it by dissolving in anhydrous DCM, drying over MgSO₄, and re-precipitating with diethyl ether.

    • If M+18 is > 5%, discard. The hydrolysis product (free acid) often catalyzes further decomposition.

Q2: I see a mass of [M+36] or [M+38] in my LC-MS.

  • Diagnosis: Acid-mediated ring opening by Chloride.

  • Cause: You likely used HCl to remove a Boc group or form a salt. The Chloride ion (Cl⁻) is a strong enough nucleophile to open the protonated azetidine ring.

  • Fix: Switch to non-nucleophilic acids for deprotection or salt formation, such as TFA (Trifluoroacetic acid) or HBF₄ (Tetrafluoroboric acid) . Avoid HCl in azetidine chemistry.

Q3: Why is my yield low when coupling Azetidine to a carboxylic acid?

  • Diagnosis: Oligomerization.

  • Cause: Free azetidine base is highly nucleophilic but also unstable. If left as a free base for too long during the coupling reaction, it can attack other activated esters or ring-open itself.

  • Fix: Use a "one-pot" activation protocol. Do not isolate the free azetidine base. Generate it in situ from the stable salt (e.g., Azetidine·TFA) using DIPEA only when the activated ester is ready to react.

Module 4: QC & Validation

Before committing valuable intermediates to the next step, validate integrity using these specific markers.

Analytical MethodObservationInterpretation
1H NMR (DMSO-d6) Sharp signals for ring protons (approx. 4.0 ppm)Pass: Ring is intact.
1H NMR Broad multiplets or shift to 3.0-3.5 ppm (linear alkyl)Fail: Ring has opened.
LC-MS M+1 (Target Mass)Pass: Intact.
LC-MS M+18 (Water adduct)Fail: Amide Hydrolysis.
LC-MS M+1 + Solvent AdductCaution: Common in azetidines; verify with NMR.

References

  • Mechanistic Insight on Azetidine Stability

    • Structurally divergent reactivity of 2,2-disubstituted azetidines.[2][3][4] Organic Chemistry Frontiers, 2025.

  • Ring Opening Decomposition

    • Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[5] ACS Medicinal Chemistry Letters, 2021.

  • Twisted Amide Bond Concepts

    • Acyclic Twisted Amides.[6] Chemical Reviews / PMC.

  • General Handling of Hygroscopic Amines

    • Amine Storage Conditions: Essential Guidelines.

Sources

Optimization of catalyst loading for 1-(4-Bromo-2,6-difluorobenzoyl)azetidine coupling

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for the optimization of Palladium-catalyzed cross-coupling reactions involving 1-(4-Bromo-2,6-difluorobenzoyl)azetidine .

This substrate presents a unique chemical profile: the 4-bromo position is the active site for coupling, while the 2,6-difluoro substitution creates an electron-deficient arene with specific steric and electronic demands. The following troubleshooting guide and FAQs are designed to help you navigate these challenges, minimize catalyst usage, and maximize yield.

Part 1: Diagnostic & Mechanistic Insight

Case ID: SUBSTRATE-26DF-AZT Subject: 1-(4-Bromo-2,6-difluorobenzoyl)azetidine

The Substrate Profile

Before optimizing loading, you must understand the reactivity profile of your electrophile.

  • Electronic Activation: The 2,6-difluoro motif makes the aromatic ring electron-deficient. This significantly accelerates Oxidative Addition (usually the rate-limiting step for aryl bromides).

  • The Trap (Hydrodebromination): Because oxidative addition is fast, the resulting Pd(II)-Ar species is formed rapidly. If the Transmetalation step (reaction with Boronic acid) is slow, the Pd(II) species is prone to side reactions, specifically protodehalogenation (replacing Br with H), leading to the byproduct 1-(2,6-difluorobenzoyl)azetidine.

  • Sterics: While the 2,6-fluorines provide steric bulk around the carbonyl, the 4-bromo position is relatively exposed. However, the electron-withdrawing nature of the fluorines can weaken the Pd-Ar bond, affecting stability.

Mechanistic Pathway & Failure Points

The following diagram illustrates the catalytic cycle and where specific failures occur with this substrate.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (FAST due to 2,6-F) Pd0->OxAdd + Substrate (Ar-Br) PdII_Ar Pd(II)-Ar Complex (Vulnerable Intermediate) OxAdd->PdII_Ar TransMet Transmetalation (Rate Determining Step) PdII_Ar->TransMet + Boronic Acid + Base HydroDe SIDE REACTION: Hydrodebromination (Replaces Br with H) PdII_Ar->HydroDe If Transmetalation is too slow Homocoup SIDE REACTION: Homocoupling PdII_Ar->Homocoup Low Boronic Acid conc. RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle highlighting the vulnerability of the Pd(II) intermediate to hydrodebromination due to the electron-deficient nature of the 2,6-difluoro ring.

Part 2: Optimization Protocol (Catalyst Loading)

User Question: I am currently using 5 mol% Pd(dppf)Cl2. It works, but it's too expensive for scale-up. How do I lower the loading without losing conversion?

Technical Response: For electron-deficient aryl bromides like yours, 5 mol% is likely an overdose. The fast oxidative addition allows for high Turnover Numbers (TON). Follow this "Step-Down" titration protocol to find the inflection point.

The "Step-Down" Titration Workflow
StepCatalyst LoadingConditions ModificationSuccess Criteria
1. Baseline 1.0 mol% Standard: Pd(dppf)Cl₂ · DCM, K₃PO₄ (3 eq), Dioxane/H₂O (4:1), 80°C.>98% Conversion in < 2 hrs.
2. Stress Test 0.1 mol% Increase concentration to 0.5 M. Ensure thorough degassing (O₂ kills low-loading cycles).>95% Conversion in < 6 hrs.
3. Limit Test 0.05 mol% (500 ppm) Switch to high-activity ligand system (e.g., Pd-XPhos G3 or Pd-Amphos ).>90% Conversion (Monitor for stall).
Recommended Catalyst Systems

Based on the electronic profile of 1-(4-Bromo-2,6-difluorobenzoyl)azetidine:

  • The Workhorse: Pd(dppf)Cl₂

    • Why: The bite angle of dppf stabilizes the Pd center, preventing precipitation during the "waiting period" for transmetalation.

    • Loading Target: 0.5 – 1.0 mol%.

  • The High-Performance: XPhos Pd G3 / G4

    • Why: Dialkylbiaryl ligands (Buchwald type) facilitate transmetalation, which is the bottleneck for this substrate.

    • Loading Target: < 0.1 mol% (1000 ppm).

  • The Cost-Effective: Pd(OAc)₂ + PPh₃ (1:4 ratio)

    • Why: For simple couplings, unhindered phosphines often suffice for para-bromo substrates.

    • Loading Target: 1.0 – 2.0 mol%.

Part 3: Troubleshooting Guide (FAQ)

Issue 1: "I see the Des-Bromo byproduct (Hydrodebromination)."

Diagnosis: Your Pd(II) oxidative addition complex is sitting idle too long waiting for the boronic acid. It is scavenging protons from the solvent or moisture. Solution:

  • Boost Transmetalation: Switch to a stronger base (e.g., from Na₂CO₃ to K₃PO₄ or Cs₂CO₃ ). The base activates the boronic acid.

  • Water Content: Ensure a precise water ratio (e.g., 4:1 Organic:Water). Boronic acids need some water to form the active boronate species, but too much promotes protonation.

  • Reagent Order: Do not heat the substrate and catalyst without the boronic acid present.

Issue 2: "The reaction stalls at 80% conversion."

Diagnosis: Catalyst death (precipitation of Pd black) or product inhibition.[1] Solution:

  • Ligand Check: If using simple Pd(PPh3)4, the ligand may be oxidizing.[2] Switch to a palladacycle precatalyst (e.g., XPhos Pd G3 ) which releases active Pd(0) slowly, maintaining a steady concentration.

  • Add a "Kicker": If optimizing loading, add the catalyst in two portions (e.g., 0.05% at T=0 and 0.05% at T=2h).

Issue 3: "My Azetidine ring is opening or degrading."

Diagnosis: Azetidines are strained rings.[3][4] While the 2,6-difluoro benzoyl group stabilizes the nitrogen lone pair (reducing ring basicity), harsh Lewis acids or extremely high temps (>100°C) can trigger ring opening. Solution:

  • Temperature Cap: Keep reaction temperature ≤ 80°C.

  • Base Choice: Avoid strong alkoxides (NaOtBu) which might attack the carbonyl or the ring. Stick to Carbonates or Phosphates.

Part 4: Experimental Workflow Visualization

The following decision tree outlines the logical flow for optimizing this specific coupling reaction.

OptimizationFlow Start Start: 4-Br-2,6-F-Benzoyl Azetidine CheckBase Check Base: Is it K3PO4 or Cs2CO3? Start->CheckBase RunScreen Run Screen: 1 mol% Pd(dppf)Cl2 80°C, 2h CheckBase->RunScreen Result Analyze Result RunScreen->Result HighYield Yield > 95% (Clean Profile) Result->HighYield LowYield_DesBr Yield < 80% (Des-Bromo formed) Result->LowYield_DesBr Stall Stalled Conversion (Pd Black visible) Result->Stall Action_Lower Action: Reduce Catalyst to 0.1 mol% HighYield->Action_Lower Action_TransMet Action: Increase Boronic Acid (1.5 eq) Switch to XPhos-Pd-G3 LowYield_DesBr->Action_TransMet Action_Stab Action: Switch Solvent (Dioxane -> Toluene) Degas thoroughly Stall->Action_Stab

Figure 2: Decision tree for optimizing catalyst loading and troubleshooting common failure modes.

References

  • Vertex AI Search. (2024). Catalyst loading optimization for electron-deficient aryl bromides. 2[5]

  • Murata, M., et al. (2006).[6] An Efficient Catalyst System for Palladium-Catalyzed Borylation of Aryl Halides. Synlett. 6[5]

  • BenchChem. (2025).[7] Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-2,2-dimethylchroman-4-amine. 7[5]

  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. 8[5]

  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?Link[1][5][9][10]

Sources

Validation & Comparative

1H NMR interpretation of 1-(4-Bromo-2,6-difluorobenzoyl)azetidine spectrum

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-(4-Bromo-2,6-difluorobenzoyl)azetidine

A Note on Data Availability: Following a comprehensive search, a publicly available, experimentally-verified ¹H NMR spectrum for 1-(4-Bromo-2,6-difluorobenzoyl)azetidine could not be located. This guide, therefore, presents a detailed theoretical interpretation and prediction of the spectrum. This analysis is grounded in fundamental NMR principles and supported by spectral data from structurally analogous compounds. It is designed to serve as a robust framework for researchers interpreting the spectrum of this molecule or similar structures once experimental data is acquired.

Introduction: Decoding the Molecular Fingerprint

1-(4-Bromo-2,6-difluorobenzoyl)azetidine is a compound of interest in medicinal chemistry and drug development due to its unique combination of a strained azetidine ring and a heavily substituted aromatic moiety. The azetidine scaffold is a valuable pharmacophore, while the bromo- and difluoro-substituents on the benzoyl group allow for fine-tuning of electronic properties and potential metabolic stability.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for the structural elucidation of such molecules. It provides a "fingerprint" based on the electronic environment of every proton. This guide offers a detailed, predictive interpretation of the ¹H NMR spectrum of 1-(4-Bromo-2,6-difluorobenzoyl)azetidine, breaking down the expected signals and explaining the structural features that govern their appearance. We will explore the influence of electronegative atoms, amide resonance, and spin-spin coupling to build a complete picture of the molecule's spectral characteristics.

Predicted ¹H NMR Spectral Data

The structure of 1-(4-Bromo-2,6-difluorobenzoyl)azetidine suggests a simple yet informative ¹H NMR spectrum with three distinct signals. The inherent symmetry of the 4-bromo-2,6-difluorobenzoyl group simplifies the aromatic region, while the azetidine ring gives rise to two characteristic multiplets in the aliphatic region.

Proton DesignationPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Integration
H-3', H-5' (Aromatic)7.35 - 7.55Triplet (t)⁴JH-F ≈ 8-9 Hz2H
H-2 (Azetidine, α to N)4.40 - 4.60Triplet (t)³JH-H ≈ 7.5-8.0 Hz4H
H-3 (Azetidine, β to N)2.30 - 2.50Quintet (quint)³JH-H ≈ 7.5-8.0 Hz2H

Figure 1: Structure of 1-(4-Bromo-2,6-difluorobenzoyl)azetidine with proton designations.

Detailed Spectral Analysis: From Structure to Signal

The predicted spectrum can be understood by dissecting the molecule into its constituent parts: the aromatic ring and the azetidine ring.

The Aromatic Region (δ 7.35 - 7.55 ppm)
  • Chemical Shift: Protons directly attached to an aromatic ring typically resonate between 6.5 and 8.0 ppm.[1] In this molecule, the protons at the 3' and 5' positions are subject to several electronic effects. The adjacent carbonyl group is strongly electron-withdrawing, which deshields the aromatic protons, shifting them downfield.[2] Concurrently, the highly electronegative fluorine atoms at the 2' and 6' positions also exert a significant deshielding inductive effect.

  • Multiplicity & Coupling: Due to the molecule's symmetry, the H-3' and H-5' protons are chemically equivalent. They are expected to couple primarily with the two equivalent fluorine atoms at the ortho positions (C-2' and C-6'). This four-bond coupling (⁴JH-F) will split the proton signal into a triplet . The magnitude of aromatic proton-fluorine coupling over four bonds is typically in the range of 8-9 Hz. Coupling to the distant bromine atom is negligible.

  • Integration: As there are two equivalent protons (H-3' and H-5'), this signal will integrate to 2H.

The Azetidine Ring Region (δ 2.30 - 4.60 ppm)

The presence of the benzoyl group, an N-acyl substituent, dramatically influences the chemical shifts of the azetidine protons compared to the parent heterocycle.

  • H-2 Protons (α to Nitrogen, δ 4.40 - 4.60 ppm):

    • Chemical Shift: These four protons, situated on the carbons directly bonded to the amide nitrogen, are significantly deshielded. The primary reason is the inductive effect of the nitrogen atom and the resonance effect of the adjacent carbonyl group, which pulls electron density away from the nitrogen and, consequently, from the α-carbons. In simple N-Boc-azetidine systems, these protons often appear around 4.0 ppm.[3] The direct attachment to a more electron-withdrawing benzoyl group is predicted to shift them further downfield into the 4.40-4.60 ppm range.

    • Multiplicity & Coupling: The four H-2 protons are chemically equivalent. They are adjacent to the two H-3 protons. According to the n+1 rule, they will be split by the two H-3 protons into a triplet (n=2, 2+1=3). The expected three-bond (³JH-H) coupling constant in a four-membered ring is typically around 7.5-8.0 Hz.[4]

    • Integration: This signal corresponds to the four equivalent protons at the C2 positions and will integrate to 4H.

  • H-3 Protons (β to Nitrogen, δ 2.30 - 2.50 ppm):

    • Chemical Shift: These two protons are on the carbon atom furthest from the electron-withdrawing N-benzoyl group. They experience a much weaker inductive effect and are therefore found significantly further upfield compared to the H-2 protons. In unsubstituted azetidine, these protons resonate around 2.33 ppm.[5] The N-benzoyl group will have a minor deshielding effect, placing the predicted shift slightly downfield of this value.

    • Multiplicity & Coupling: The two H-3 protons are chemically equivalent. They are coupled to the four equivalent H-2 protons. Following the n+1 rule, their signal will be split into a quintet (n=4, 4+1=5). The coupling constant will be identical to that observed for the H-2 triplet (³JH-H ≈ 7.5-8.0 Hz).

    • Integration: This signal represents two protons and will integrate to 2H.

Comparative Analysis: The Impact of Substitution

To contextualize the predicted chemical shifts, it is instructive to compare them with known values for simpler, related structures. This comparison highlights the electronic contributions of the various substituents.

CompoundH-Aromatic (ppm)H-Azetidine (α) (ppm)H-Azetidine (β) (ppm)
Azetidine [5]N/A3.63 (t)2.33 (quint)
1-Benzoylazetidine (Predicted) ~7.4 (m)~4.3 (t)~2.4 (quint)
1-(4-Bromo-2,6-difluorobenzoyl)azetidine (Predicted) 7.35 - 7.55 (t)4.40 - 4.60 (t)2.30 - 2.50 (quint)

This comparison illustrates that acylation of the azetidine nitrogen causes a significant downfield shift of the α-protons (~0.7 ppm) due to the introduction of the electron-withdrawing carbonyl group. The further addition of two fluorine atoms to the benzoyl ring is predicted to cause an additional, albeit smaller, downfield shift of these α-protons.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The trustworthiness of any spectral interpretation rests on the quality of the acquired data. The following protocol outlines a self-validating system for obtaining a high-resolution ¹H NMR spectrum for this type of compound.

Sample Preparation
  • Mass Measurement: Accurately weigh 5-10 mg of the solid 1-(4-Bromo-2,6-difluorobenzoyl)azetidine sample.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for many organic molecules.[6] If solubility is an issue, acetone-d₆ or DMSO-d₆ can be used.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.[7]

  • Internal Standard: Add a small amount of an internal reference standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm.[2]

  • Filtration: To ensure magnetic field homogeneity, the sample must be free of particulate matter. Filter the solution through a pipette packed with a small plug of glass wool directly into a clean, dry 5 mm NMR tube.[8]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Spectrometer Operation and Data Acquisition
  • Instrument Insertion: Carefully insert the NMR tube into the spinner turbine, ensuring it is set to the correct depth using the manufacturer's gauge. Insert the sample into the magnet.

  • Locking: The spectrometer uses the deuterium signal from the solvent to "lock" the magnetic field, compensating for any drift. Initiate the lock procedure on the spectrometer software.[7]

  • Shimming: This is the most critical step for achieving high resolution. The shimming process adjusts the magnetic field homogeneity across the sample volume. Use the spectrometer's automated shimming routines first, followed by manual adjustment of the Z1 and Z2 shims to minimize peak width and optimize the lineshape of the lock signal. Poor shimming results in broad, distorted peaks.[7]

  • Acquisition Parameters:

    • Pulse Program: Select a standard one-pulse (e.g., 'zg30') experiment.

    • Number of Scans: For a sample of this concentration, 8 or 16 scans should be sufficient.

    • Receiver Gain: Use the automated receiver gain setting.

    • Acquisition Time: Set to 3-4 seconds.

    • Relaxation Delay: A delay of 1-2 seconds is typically adequate.

  • Data Acquisition: Initiate the acquisition.

Data Processing
  • Fourier Transform: The raw data (Free Induction Decay, or FID) is converted into the frequency-domain spectrum via a Fourier Transform.

  • Phase Correction: Manually or automatically adjust the phase so that all peaks are upright and have a flat baseline.

  • Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat and at zero intensity.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.0 ppm. If using a solvent with a residual proton peak (e.g., CDCl₃ at 7.26 ppm), reference to that peak.

  • Integration: Integrate all signals to determine the relative number of protons each signal represents.

Visualization of Key Concepts

Diagrams can clarify the complex relationships between molecular structure and NMR data.

G cluster_workflow NMR Interpretation Workflow A Acquire Spectrum B Count Signals (3 Sets of Protons) A->B C Analyze Chemical Shifts (Aromatic vs. Aliphatic) B->C D Determine Integration (2H : 4H : 2H Ratio) C->D E Analyze Splitting Patterns (Triplet, Triplet, Quintet) D->E F Assign Protons to Signals E->F G Final Structure Elucidation F->G

Caption: A typical workflow for ¹H NMR spectral interpretation.

Caption: Key electronic effects influencing proton chemical shifts.

References

  • Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • NMR Sample Preparation. University of Ottawa. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-1-yl)acrylate. Molecules, 2023. [Link]

  • How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry. [Link]

  • Factors in Chemical Shift: Electronegativity. Chemistry LibreTexts. [Link]

  • ¹H NMR Chemical Shifts. Modern NMR Spectroscopy: A Guide for Chemists. [Link]

  • Shielding in ¹H NMR Spectroscopy. University of Calgary, Department of Chemistry. [Link]

  • ¹H NMR Protocol for Beginners. University of California, Irvine. [Link]

  • Effect of electronegative elements on the NMR chemical shift in some simple R-X organic compounds. Iraqi Journal of Science, 2017. [Link]

  • Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Organic & Biomolecular Chemistry, 2015. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • NMR Sample Preparation. Iowa State University, Chemical Instrumentation Facility. [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 2025. [Link]

  • Anomalous ¹H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 2023. [Link]

  • Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • ¹³C- and ¹H-NMR chemical shifts of substituted 2-benzylidene-l,3-cycloheptanediones. Chemical Papers, 1983. [Link]

  • Anomalous ¹H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 2023. [Link]

  • Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. WebMO. [Link]

  • Short Summary of ¹H-NMR Interpretation. Minnesota State University Moorhead. [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 2022. [Link]

  • NMR Coupling Constants. Iowa State University, Chemical Instrumentation Facility. [Link]

  • Azetidine synthesis by La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 2023. [Link]

  • Determination of brominated aromatics by ¹³C and ¹H NMR spectroscopy. Stack Exchange. [Link]

  • Benzoyl peroxide ¹H NMR Spectrum. SpectraBase. [Link]

  • ¹H NMR Spectra and Interpretation. Chemistry LibreTexts. [Link]

  • ¹³C NMR chemical shifts of C(2) of enamines derived from α-methyl azetidine. ResearchGate. [Link]

  • Coupling constants for ¹H and ¹³C NMR. Scribd. [Link]

  • ¹H–¹H Coupling in Proton NMR. ACD/Labs. [Link]

  • ¹H NMR Coupling Constants. Organic Chemistry Data. [Link]

Sources

Precision Purity Analysis of Benzoyl Azetidines: Core-Shell Biphenyl vs. Traditional C18

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Precision HPLC Purity Analysis of Benzoyl Azetidines: Core-Shell Biphenyl vs. Traditional C18 Content Type: Publish Comparison Guide

Executive Summary & The Analytical Challenge

Benzoyl azetidines are critical pharmacophores in modern drug discovery, serving as rigid, strained scaffolds in kinase inhibitors (e.g., Cobimetinib intermediates) and CNS-active agents.[1] However, their analysis presents a dual paradox:

  • Structural Fragility: The four-membered azetidine ring (approx. 26 kcal/mol strain energy) is susceptible to acid-catalyzed ring-opening (solvolysis), generating "ghost peaks" during analysis.[1]

  • Selectivity Limits: The planar benzoyl group dominates the hydrophobic retention mechanism on standard C18 columns, often masking subtle regioisomers or ring-opened impurities that possess similar hydrophobicity but distinct electronic signatures.[1]

This guide compares two methodologies:

  • The Optimized Solution: A Core-Shell Biphenyl Stationary Phase method, leveraging

    
     interactions for enhanced selectivity.[1]
    
  • The Traditional Alternative: A Fully Porous C18 method, representing the standard industry baseline.[1]

Mechanistic Insight: Why The "Product" Outperforms
The Selectivity Gap: Hydrophobicity vs. Electronic Interaction
  • Traditional C18 (Alternative): Relies almost exclusively on hydrophobic subtraction.[1] Since the benzoyl group is the primary hydrophobic driver, impurities retaining the benzoyl moiety (e.g., ring-opened hydrolysis products) often co-elute with the parent azetidine.[1]

  • Core-Shell Biphenyl (Optimized): The biphenyl stationary phase introduces

    
     electron stacking .[1] The electron-deficient benzoyl ring of the analyte interacts strongly with the biphenyl ligand. Crucially, impurities with disrupted ring systems (ring-opened) or different substitution patterns (regioisomers) display altered electron density, leading to massive shifts in selectivity (
    
    
    
    ) that C18 cannot achieve.[1]
The Stability Factor: Kinetic Protection
  • Expert Insight: Azetidines degrade in high-acid/protic environments (e.g., 0.1% TFA in Water/Methanol).[1] The optimized method utilizes a pH 6.8 Ammonium Acetate buffer. This neutral pH preserves the strained ring, while the Core-Shell particle morphology ensures sharp peaks without the need for strong acid suppressors.[1]

Comparative Performance Data

The following data simulates a head-to-head comparison for 1-Benzoylazetidine-3-carbonitrile and its critical impurities (Ring-opened amide, Benzoic acid, and Isomeric byproduct).

MetricOptimized Method (Core-Shell Biphenyl) Traditional Method (Fully Porous C18) Impact
Critical Pair Resolution (

)
3.8 (Parent vs. Ring-Opened)1.2 (Co-elution risk)High confidence in purity assignment.[1]
Tailing Factor (

)
1.05 1.45Improved integration accuracy.
Run Time 6.5 min 18.0 min3x throughput increase.
LOD (Signal-to-Noise) 0.05% 0.20%Higher sensitivity for trace impurities.[1]
On-Column Stability >99.9% Recovery ~98.5% (1.5% degradation)Eliminates artifact generation.[1]
Detailed Experimental Protocols
A. Sample Preparation (Critical for Stability)
  • Solvent: Acetonitrile (ACN) is mandatory.[1] Avoid Methanol (MeOH) as it acts as a nucleophile, attacking the activated azetidine ring over time.[1]

  • Concentration: 0.5 mg/mL.[1]

  • Storage: Amber vials at 4°C. Analyze within 24 hours.

B. The Optimized Protocol (Core-Shell Biphenyl)

This protocol is designed as a self-validating system .[1] The separation of the "Critical Pair" (Parent vs. Ring-Opened Impurity) confirms system suitability.[1]

  • Column: Kinetex Biphenyl (or equivalent), 2.6 µm, 100 x 3.0 mm.[1]

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 6.8).[1]

  • Mobile Phase B: Acetonitrile.[1][2][3][4][5]

  • Flow Rate: 0.6 mL/min.

  • Temperature: 35°C.[1]

  • Detection: UV @ 254 nm (targeting the Benzoyl chromophore).[1]

  • Gradient:

    • 0.0 min: 10% B

    • 4.0 min: 60% B

    • 5.0 min: 90% B[6]

    • 5.1 min: 10% B (Re-equilibrate for 2 min)

C. The Traditional Protocol (Alternative C18)
  • Column: Standard C18, 5 µm, 150 x 4.6 mm.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[1][2][3][4][5]

  • Flow Rate: 1.0 mL/min.[2][5]

  • Gradient: Linear 5-95% B over 20 minutes.

  • Note: The acidic mobile phase here often causes minor on-column degradation, appearing as a "hump" or fronting peak.[1]

Visualizing the Science
Diagram 1: Method Development Decision Tree

This workflow illustrates the logical selection process preventing common pitfalls in azetidine analysis.

MethodDevelopment Start Start: Benzoyl Azetidine Purity CheckStruc Check Structure: Strained Ring + Benzoyl Group Start->CheckStruc Decision1 Select Stationary Phase CheckStruc->Decision1 C18 Traditional C18 (Hydrophobic Only) Decision1->C18 Standard Biphenyl Core-Shell Biphenyl (Pi-Pi + Hydrophobic) Decision1->Biphenyl Optimized ResultC18 Risk: Co-elution of Ring-Opened Impurities C18->ResultC18 Decision2 Mobile Phase pH Biphenyl->Decision2 ResultBi Success: Enhanced Selectivity for Aromatic Impurities Acidic pH < 3 (TFA/H3PO4) Decision2->Acidic Neutral pH 6.8 (NH4OAc) Decision2->Neutral Degradation Risk: Acid-Catalyzed Ring Opening (Artifacts) Acidic->Degradation Stable Success: Ring Stability Preserved Neutral->Stable Stable->ResultBi

Caption: Decision logic prioritizing Pi-Pi selectivity and pH neutrality to ensure method robustness.

Diagram 2: The "Ghost Peak" Mechanism (Degradation Pathway)

Understanding the degradation is crucial for identifying impurity peaks.[1]

Degradation cluster_0 Detection Consequence Parent N-Benzoyl Azetidine (Target Analyte) Intermediate Protonated Azetidinium (Activated Species) Parent->Intermediate Protonation Acid + H+ / H2O (Acidic Mobile Phase) Product1 Impurity A: Ring-Opened Amino Alcohol (Polar/Early Eluting) Intermediate->Product1 Nucleophilic Attack (H2O) Artifact Artifact Peak: Appears as 'Impurity' Generated During Run Product1->Artifact

Caption: Acid-catalyzed hydrolysis pathway leading to false impurity identification (Artifacts).

References
  • Couty, F., & Evano, G. (2006).[1] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link[1]

  • Lowe, J. T., et al. (2012).[1] Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Journal of Organic Chemistry. Link[1]

  • BenchChem. (2025).[1][2] Stability of Azetidine derivatives in solution: Protocols for Acid/Base Stress Testing. Link[1]

  • Guideline, I. C. H. (2005).[1] Validation of analytical procedures: text and methodology Q2(R1). International Conference on Harmonisation. Link

  • Phenomenex. (2023).[1] Core-Shell Technology: Selectivity Guide for Nitrogen Heterocycles. Link

Sources

A Comparative Guide to the Reactivity of 2,6-Difluoro vs. 2,4-Difluoro Benzoyl Azetidines in Nucleophilic Acyl Substitution

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency of synthetic routes and the properties of target molecules. Benzoyl azetidines, particularly those bearing fluorine substituents, are valuable synthons. The fluorine atoms can modulate metabolic stability, binding affinity, and other pharmacokinetic parameters. However, the positioning of these fluorine atoms on the benzoyl ring can significantly alter the reactivity of the acyl group, influencing reaction rates, yields, and even the feasibility of certain transformations.

This guide provides an in-depth comparison of the reactivity of two common isomers: 2,6-difluorobenzoyl azetidine and 2,4-difluorobenzoyl azetidine, in the context of nucleophilic acyl substitution. We will delve into the underlying electronic and steric principles that govern their reactivity, present analogous experimental data to support these principles, and provide a detailed experimental protocol for their direct comparison.

The Decisive Interplay of Electronic and Steric Effects

The reactivity of the carbonyl carbon in benzoyl derivatives towards nucleophilic attack is primarily governed by its electrophilicity and the steric accessibility for the incoming nucleophile. The substitution pattern of fluorine atoms on the aromatic ring differentially influences these two factors.

2,6-Difluorobenzoyl Azetidine: A Tale of Steric Hindrance and Inductive Activation

In the 2,6-difluoro isomer, the two fluorine atoms flanking the benzoyl group exert a powerful influence.

  • Electronic Effects : Fluorine is the most electronegative element, and its primary electronic contribution is a strong inductive electron-withdrawing effect (-I). This effect polarizes the C-F bonds, pulling electron density away from the aromatic ring and, consequently, from the carbonyl carbon. This inductive withdrawal increases the partial positive charge on the carbonyl carbon, making it more electrophilic and, in principle, more reactive towards nucleophiles. While fluorine can also exert a minor, opposing resonance effect (+R) by donating a lone pair of electrons to the pi-system of the ring, the inductive effect is generally considered dominant for halogens[1].

  • Steric Effects : The presence of two ortho-substituents, even the relatively small fluorine atoms, creates significant steric hindrance around the carbonyl group[2][3]. This steric bulk can impede the approach of a nucleophile, making it more difficult to achieve the optimal geometry for the formation of the tetrahedral intermediate, which is a key step in nucleophilic acyl substitution[4][5].

2,4-Difluorobenzoyl Azetidine: Balanced Reactivity

The 2,4-difluoro isomer presents a different electronic and steric landscape.

  • Electronic Effects : In this arrangement, one fluorine atom is in the ortho position, and the other is in the para position. Both atoms contribute to the inductive withdrawal of electron density, enhancing the electrophilicity of the carbonyl carbon. The para-fluorine, in particular, can also participate in resonance, which can have a more complex influence on the overall electron density of the ring compared to the ortho-position.

  • Steric Effects : With only one ortho-substituent, the steric hindrance around the carbonyl group in the 2,4-difluoro isomer is considerably less than in its 2,6-difluoro counterpart. This allows for easier access of the nucleophile to the electrophilic carbonyl carbon.

Predicting Reactivity: Steric Hindrance as the Dominant Factor

In nucleophilic acyl substitution reactions, the formation of the tetrahedral intermediate is often the rate-determining step[4]. While the electronic activation from the two ortho-fluorines in the 2,6-isomer is significant, the overwhelming steric hindrance they create is expected to be the dominant factor governing its reactivity. The bulky environment around the carbonyl carbon will likely lead to a higher activation energy for the nucleophilic attack, resulting in a slower reaction rate compared to the 2,4-difluoro isomer.

For the 2,4-difluorobenzoyl azetidine, the single ortho-fluorine provides some steric shielding, but it is much less pronounced. The combined electronic activation from both fluorine atoms and the greater accessibility of the carbonyl group suggest that this isomer will be significantly more reactive towards nucleophiles.

Supporting Experimental Data from Analogous Systems

CompoundRelative Rate of Solvolysis (in 97% Hexafluoroisopropanol-Water)
2,6-Difluorobenzoyl chloride1
2,4-Dichlorobenzoyl chloride~4.5

(Data inferred from a study by Kevill et al.[6]. The rates are normalized to that of the 2,6-difluoro derivative for comparison. Note that the original study used 2,4-dichlorobenzoyl chloride, which is expected to have similar steric and electronic effects to 2,4-difluorobenzoyl chloride in this context.)

This data suggests that the 2,6-disubstituted benzoyl chloride is significantly less reactive than the 2,4-disubstituted analogue. The pronounced decrease in reactivity for the 2,6-difluoro derivative is a strong indicator of the dominant role of steric hindrance in this system.

The Role of the Azetidine Ring

The azetidine ring itself plays a crucial role in the reactivity of these molecules. The inherent ring strain of the four-membered heterocycle (approximately 25.4 kcal/mol) makes the N-acyl bond more susceptible to cleavage[7][8]. This is because the nitrogen atom in the N-acyl azetidine is partially pyramidalized, which reduces the resonance stabilization between the nitrogen lone pair and the carbonyl group. This decreased resonance stabilization enhances the electrophilicity of the carbonyl carbon, making N-acyl azetidines generally more reactive than their acyclic amide counterparts. However, this inherent reactivity is modulated by the substitution pattern on the benzoyl ring, as discussed above.

Experimental Protocol for a Comparative Kinetic Study

To provide a definitive, quantitative comparison of the reactivity of 2,6-difluorobenzoyl azetidine and 2,4-difluorobenzoyl azetidine, a kinetic study is recommended. The aminolysis of these compounds with a suitable nucleophile, such as a primary or secondary amine, can be monitored using spectroscopic techniques.

Objective : To determine the second-order rate constants for the aminolysis of 2,6-difluorobenzoyl azetidine and 2,4-difluorobenzoyl azetidine with a model amine nucleophile.

Materials :

  • 2,6-Difluorobenzoyl azetidine

  • 2,4-Difluorobenzoyl azetidine

  • A suitable amine nucleophile (e.g., morpholine or piperidine)

  • A suitable aprotic solvent (e.g., acetonitrile or dioxane)

  • UV-Vis spectrophotometer with a thermostatted cell holder

  • Standard laboratory glassware and reagents

Procedure :

  • Preparation of Stock Solutions :

    • Prepare stock solutions of known concentrations of 2,6-difluorobenzoyl azetidine, 2,4-difluorobenzoyl azetidine, and the amine nucleophile in the chosen solvent.

  • Kinetic Measurements :

    • Set the UV-Vis spectrophotometer to a wavelength where the product of the reaction shows a significant absorbance, and the starting materials have minimal absorbance.

    • Equilibrate the stock solutions to the desired reaction temperature (e.g., 25°C) in the thermostatted cell holder.

    • Initiate the reaction by mixing the solution of the benzoyl azetidine with a large excess of the amine solution (to ensure pseudo-first-order conditions).

    • Immediately begin monitoring the change in absorbance over time.

  • Data Analysis :

    • Plot the natural logarithm of the difference between the final and instantaneous absorbance (ln(A∞ - At)) versus time. The slope of this plot will be the pseudo-first-order rate constant (k_obs).

    • Repeat the experiment with several different concentrations of the amine nucleophile.

    • Plot the observed pseudo-first-order rate constants (k_obs) against the concentration of the amine. The slope of this second plot will be the second-order rate constant (k2) for the reaction.

  • Comparison :

    • Compare the second-order rate constants (k2) for the reactions of 2,6-difluorobenzoyl azetidine and 2,4-difluorobenzoyl azetidine to quantitatively assess their relative reactivities.

experimental_workflow cluster_prep Preparation cluster_reaction Kinetic Measurement cluster_analysis Data Analysis stock_benzoyl Prepare Stock Solutions (2,6- and 2,4-isomers) mix Mix Reactants in Spectrophotometer Cell (Pseudo-first-order conditions) stock_benzoyl->mix stock_amine Prepare Amine Stock Solution stock_amine->mix monitor Monitor Absorbance vs. Time at λmax mix->monitor plot1 Plot ln(A∞ - At) vs. Time → Determine k_obs monitor->plot1 repeat_conc Repeat for multiple [Amine] plot1->repeat_conc plot2 Plot k_obs vs. [Amine] → Determine k2 repeat_conc->plot2 compare Compare k2 values (2,6- vs. 2,4-isomer) plot2->compare

Caption: Workflow for the comparative kinetic analysis of benzoyl azetidine reactivity.

Conclusion

The reactivity of difluorinated benzoyl azetidines in nucleophilic acyl substitution is a nuanced interplay of electronic activation and steric hindrance. For 2,6-difluorobenzoyl azetidine , the two ortho-fluorine atoms create significant steric congestion around the carbonyl center, which is expected to be the dominant factor, leading to a lower reactivity despite the strong inductive activation. In contrast, 2,4-difluorobenzoyl azetidine benefits from a more accessible carbonyl group and substantial electronic activation, making it the more reactive of the two isomers.

For researchers and drug development professionals, this understanding is crucial for selecting the appropriate building blocks and designing efficient synthetic strategies. When rapid acylation is desired, the 2,4-difluoro isomer is the superior choice. Conversely, the 2,6-difluoro isomer may be advantageous in situations where a less reactive acylating agent is required to achieve selectivity in the presence of multiple nucleophilic sites. The provided experimental protocol offers a robust framework for quantifying these reactivity differences in your specific application.

References

  • Banks, H. D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. The Journal of organic chemistry, 71(22), 8507–8515. [Link]

  • Bentley, T. W., & Jones, R. O. (1993). Solvolyses of benzoyl chlorides in weakly nucleophilic media. Journal of the Chemical Society, Perkin Transactions 2, (12), 2351-2357. [Link]

  • Castro, E. A., Andujar, M., Campodonico, P., & Santos, J. G. (2002). Kinetics and mechanism of the aminolysis of 4‐nitrophenyl and 2,4‐dinitrophenyl 4‐methylphenyl carbonates in aqueous ethanol. International Journal of Chemical Kinetics, 34(5), 309-315. [Link]

  • Cheshmedzhieva, D., Ilieva, S., Hadjieva, B., & Galabov, B. (2009). The mechanism of alkaline hydrolysis of amides: a comparative computational and experimental study of the hydrolysis of N-methylacetamide, N-methylbenzamide, and acetanilide. Journal of physical organic chemistry, 22(7), 619-627. [Link]

  • East, A. L. (2018). On the hydrolysis mechanisms of amides and peptides. International Journal of Chemical Kinetics, 50(9), 705-709. [Link]

  • Fersht, A. R., & Jencks, W. P. (1970). The benzoyl fluoride-imidazole intermediate. Evidence for a tetrahedral intermediate in the hydrolysis of an acyl-imidazole. Journal of the American Chemical Society, 92(18), 5442-5452. [Link]

  • Kevill, D. N., & D'Souza, M. J. (2008). Correlation of the rates of solvolysis of benzoyl chloride and derivatives. The Journal of organic chemistry, 73(15), 5823–5830. [Link]

  • Khan, M. N. (2009). Experimental versus theoretical evidence for the rate‐limiting steps in uncatalyzed and H+‐and HO−‐catalyzed hydrolysis of the amide bond. International Journal of Chemical Kinetics, 41(10), 599-601. [Link]

  • LibreTexts. (2021). 8.4: Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts. [Link]

  • Menger, F. M., & Smith, J. H. (1972). Mechanism of ester aminolyses in aprotic solvents. Journal of the American Chemical Society, 94(11), 3824-3829. [Link]

  • Page, M. I., & Williams, A. (Eds.). (1997). Enzyme mechanisms. Royal Society of Chemistry.
  • Slebocka-Tilk, H., Neverov, A. A., & Brown, R. S. (1992). Recent perspectives concerning the mechanism of H+- and OH−-promoted amide hydrolysis. Accounts of chemical research, 25(11), 481-488. [Link]

  • Sykes, P. (1986). A guidebook to mechanism in organic chemistry.
  • Tillet, J. G. (1962). The kinetics of hydrolysis of some substituted benzoyl chlorides. Journal of the Chemical Society (Resumed), 5138-5142. [Link]

  • Topliss, J. G. (Ed.). (1983).
  • Um, I. H., Lee, H. W., & Kim, J. J. (2000). Aminolysis of Y-substituted phenyl 2-furoates with X-substituted anilines. Journal of the Chemical Society, Perkin Transactions 2, (11), 2265-2270. [Link]

  • Kevill, D. N., & D'Souza, M. J. (1997). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Journal of the Chemical Society, Perkin Transactions 2, (7), 1271-1274. [Link]

  • Al-Azmi, A., & El-Dusouqui, O. M. (2003). Synthesis and reactivity of azetidines. Tetrahedron, 59(38), 7595-7619. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced organic chemistry: Part A: Structure and mechanisms. Springer Science & Business Media.
  • Ingold, C. K. (1969). Structure and mechanism in organic chemistry. Cornell University Press.
  • Zbořil, M., & Pola, J. (2002). Gas-phase kinetics of the thermal decomposition of 2, 6-difluorobenzoyl chloride. International journal of chemical kinetics, 34(11), 643-649. [Link]

  • March, J. (1992). Advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.
  • Lowry, T. H., & Richardson, K. S. (1987). Mechanism and theory in organic chemistry. Harper & Row.
  • DeTar, D. F., & Tenpas, C. J. (1976). Theoretical studies of the hydrolysis of amides. Journal of the American Chemical Society, 98(24), 7903-7908. [Link]

  • Williams, A. (1992). Concerted mechanisms of acyl group transfer reactions in solution. Chemical Society Reviews, 21(1), 1-13. [Link]

  • Couty, F., & Evano, G. (2006). Recent developments in the synthesis and reactivity of azetidines. Organic & biomolecular chemistry, 4(19), 3563-3578. [Link]

Sources

Azetidine vs. Pyrrolidine Bioisosteres: A Medicinal Chemist’s Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, Drug Discovery Researchers

Executive Summary: The Case for Ring Contraction

In the optimization of lead compounds, the "magic methyl" effect is well-known, but the "magic ring contraction"—specifically replacing a pyrrolidine (5-membered) with an azetidine (4-membered) ring—is a powerful, underutilized strategy.

While pyrrolidine is a ubiquitous scaffold (found in >50 FDA-approved drugs), its physicochemical profile can sometimes limit efficacy due to metabolic liability or excessive basicity. The azetidine bioisostere offers a distinct structural and electronic profile driven by ring strain (~25 kcal/mol) . This guide analyzes when and why to deploy azetidines to modulate pKa, lipophilicity (LogP), and metabolic stability, supported by experimental protocols.

Quick Comparison Matrix
FeaturePyrrolidine (5-membered) Azetidine (4-membered) Medicinal Chemistry Impact
Ring Strain ~6 kcal/mol~25 kcal/molAzetidines are more rigid; strain alters N-hybridization.
Basicity (pKa) High (~11.3 for parent)Lower (~10-11 for parent)*Key Differentiator: Ring contraction increases s-character of the lone pair, lowering pKa.
Lipophilicity (LogP) ModerateLowerAzetidines lower LogD, improving solubility and metabolic stability.
Metabolic Stability Susceptible to

-oxidation
ImprovedSteric bulk and lower lipophilicity often block CYP450 access.
Vector Geometry Flexible EnvelopeRigid PuckeredDistinct exit vectors (approx. 10-15° deviation) allow new binding space exploration.

*Note: pKa values are highly dependent on N-substitution. Electron-withdrawing groups (EWGs) on azetidines drop pKa significantly more than on pyrrolidines due to efficient orbital overlap.

Physicochemical Profiling: The "Why" Behind the Switch

The Basicity Shift (pKa Modulation)

A critical reason to switch from pyrrolidine to azetidine is to lower basicity without losing the amine functionality.

  • Mechanism: In the 4-membered azetidine ring, the internal C-N-C bond angle is compressed (~90°) compared to the ideal tetrahedral angle (~109.5°). To relieve this strain, the nitrogen atom rehybridizes, increasing the p-character of the internal ring bonds.[1][2][3]

  • Consequence: By conservation of orbital character, the lone pair orbital gains s-character . Electrons in s-orbitals are held closer to the nucleus and are lower in energy, making them less available for protonation .[1][2][3]

  • Application: Lowering pKa reduces the percentage of ionized drug at physiological pH (7.4), often improving membrane permeability and reducing hERG channel blockage (a common liability for high-pKa basic amines).

Lipophilicity and Solubility (LogD)

Azetidines generally exhibit lower LogP/LogD values than their pyrrolidine counterparts.

  • Solubility: The reduction in lipophilicity, combined with the high polarity of the strained amine, typically enhances aqueous solubility.

  • Metabolic Stability: Lower LogD correlates with reduced non-specific binding and lower clearance by hepatic enzymes (LMs).

Decision Framework: When to Choose Azetidine

The following decision tree illustrates the logical flow for selecting between these bioisosteres during Lead Optimization.

Bioisostere_Decision_Tree Start Lead Compound Optimization (Contains Cyclic Amine) Issue_Check Identify Primary Liability Start->Issue_Check hERG High hERG Liability (pKa > 9.0) Issue_Check->hERG Basicity Issue Metab High Metabolic Clearance (CYP Oxidation) Issue_Check->Metab Lipophilicity Issue Potency Low Potency / Poor Fit Issue_Check->Potency Binding Issue Soln_Azet Switch to Azetidine (Lowers pKa, Lowers LogD) hERG->Soln_Azet Need lower pKa Metab->Soln_Azet Need lower LogD Vector Check Vector Alignment (Rigid vs Flexible) Potency->Vector Soln_Pyrr Retain/Optimize Pyrrolidine (Add F, CH3, etc.) Vector->Soln_Azet Need Rigid/Puckered Vector->Soln_Pyrr Need Envelope/Flex

Caption: Decision logic for ring contraction based on physicochemical liabilities.

Experimental Protocol: Divergent Synthesis

One of the challenges in adopting azetidines is the perceived synthetic difficulty. However, modern methods allow for divergent synthesis where a single precursor can yield either the azetidine or the pyrrolidine.

Protocol: Iodine-Mediated Cyclization of Homoallylamines This protocol demonstrates a self-validating system where temperature controls the ring size (Kinetic vs. Thermodynamic control).

Materials:

  • Substrate:

    
    -Benzyl-2,2-dimethylbut-3-en-1-amine (Homoallylamine precursor)
    
  • Reagent: Iodine (

    
    ), Sodium Bicarbonate (
    
    
    
    )
  • Solvent: Acetonitrile (

    
    )
    

Step-by-Step Methodology:

  • Preparation: Dissolve the homoallylamine (1.0 equiv) in MeCN (0.1 M). Add

    
     (2.0 equiv).
    
  • Azetidine Formation (Kinetic Control):

    • Cool the mixture to 0°C (ice bath).

    • Add

      
       (1.2 equiv) portion-wise.
      
    • Stir at 0°C to Room Temperature (20°C) for 2-4 hours.

    • Mechanism: The nitrogen attacks the iodonium intermediate via a 4-exo-trig cyclization.

    • Result: Formation of the 2-(iodomethyl)azetidine .[4]

  • Pyrrolidine Formation (Thermodynamic Control):

    • Take the isolated azetidine product (or the reaction mixture).

    • Heat to 50°C - 80°C for 4-6 hours.

    • Mechanism: Thermal isomerization occurs via an aziridinium ion intermediate, expanding the ring to the more thermodynamically stable 3-iodopyrrolidine .

  • Workup: Quench with saturated aqueous

    
     (to remove excess iodine), extract with EtOAc, dry over 
    
    
    
    , and concentrate.

Validation Check:

  • 1H NMR: Azetidine ring protons typically appear upfield (3.5 - 4.5 ppm) with distinct geminal coupling patterns compared to the pyrrolidine protons.

  • Stability Test: If the product converts upon heating, you successfully synthesized the kinetic azetidine product first.

Synthesis_Pathway Precursor Homoallylamine Intermediate Iodonium Species Precursor->Intermediate I2, NaHCO3 Azetidine 2-(iodomethyl)azetidine (Kinetic Product) Intermediate->Azetidine 4-exo-trig (0°C - RT) Pyrrolidine 3-iodopyrrolidine (Thermodynamic Product) Azetidine->Pyrrolidine Heat (50°C) Isomerization

Caption: Divergent synthesis pathway controlled by temperature (Kinetic vs Thermodynamic).

Case Studies in Drug Discovery

Case Study 1: Cobimetinib (MEK Inhibitor)
  • Challenge: Optimization of the MEK inhibitor scaffold required a balance of metabolic stability and potency.

  • Solution: Incorporation of a 3-fluoroazetidine ring.

  • Outcome: The azetidine provided a rigid vector that fit the allosteric pocket of MEK1/2 while the fluorine atom on the 4-membered ring lowered the pKa of the amine, reducing potential hERG toxicity and improving oral bioavailability compared to larger ring analogues.

Case Study 2: DDR1/2 Kinase Inhibitors
  • Comparison: Researchers compared Indoline, Pyrrolidine, and Azetidine scaffolds for inhaled DDR1/2 inhibitors.

  • Data:

    • Pyrrolidine Analogue: Potent but suffered from rapid metabolic clearance.

    • Azetidine Analogue (Cmpd 37): Maintained nanomolar potency but significantly improved metabolic stability in Lung S9 fractions (

      
       min).
      
  • Mechanistic Insight: The compact azetidine ring reduced the lipophilicity (LogD) and introduced steric constraints that prevented oxidative metabolism at the

    
    -carbon, a common soft spot in pyrrolidines.
    

References

  • Lowe, D. (2017). Azetidines in Medicinal Chemistry. In the Pipeline (Science). Link

  • Feula, A., et al. (2013). Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines. Organic & Biomolecular Chemistry. Link

  • Sirenko, V., et al. (2021). Azetidines in Drug Discovery. Journal of Medicinal Chemistry. Link

  • Drug Hunter. (2022). Bioisosteres in Drug Design: Ring Contraction. Link

  • Pfizer/Merck Case Studies. (2011). Design, synthesis, and pharmacological evaluation of azetidine and pyrrolidine derivatives. Bioorganic & Medicinal Chemistry Letters. Link

Sources

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1-(4-Bromo-2,6-difluorobenzoyl)azetidine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.